Diacetamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAOSPFULOFZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046256 | |
| Record name | Diacetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-33-8 | |
| Record name | p-Acetoxyacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetamate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[4-(acetyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG1TY61BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide, also known as N-acetylacetamide, is an organic compound with the chemical formula C₄H₇NO₂. It is a white crystalline solid at room temperature and possesses a faint ester-like odor.[1] As a simple imide, diacetamide serves as a versatile reagent and intermediate in a variety of chemical syntheses, finding applications in the pharmaceutical and agrochemical industries.[2][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of diacetamide, including detailed experimental protocols for its synthesis and the determination of its key characteristics, alongside spectroscopic data for its identification and characterization.
Physicochemical Properties
Diacetamide is a polar molecule soluble in water, ethanol, and ether.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molar Mass | 101.10 g/mol | [6] |
| Melting Point | 75.5-76.5 °C | [1][7] |
| Boiling Point | 222-223 °C | [1][7] |
| Density | 1.3846 g/cm³ (rough estimate) | [1] |
| pKa | ~10.5 - 12.15 | [1][8] |
| Vapor Pressure | 0.0959 mmHg at 25°C | [1] |
| Flash Point | 101.8 °C | [1] |
| Refractive Index | 1.4340 (estimate) | [1] |
Synthesis and Purification
Diacetamide is most commonly synthesized by the acetylation of acetamide with acetic anhydride.
Experimental Protocol: Synthesis of Diacetamide
Materials:
-
Acetamide
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
To a stirred mixture of acetamide (1 mole equivalent) in toluene, slowly add acetic anhydride (1.1 mole equivalents).
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic anhydride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diacetamide.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude diacetamide
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude diacetamide in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Home Page [chem.ualberta.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. hmdb.ca [hmdb.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Diacetamide from Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diacetamide from acetic anhydride. Diacetamide, a dicarboximide, is a valuable reagent and intermediate in organic synthesis. This document outlines a reliable and efficient method for its preparation via the acetylation of acetamide using acetic anhydride. Included are detailed experimental protocols, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Diacetamide, also known as N-acetylacetamide, is a simple imide that serves as a precursor and building block in various chemical syntheses. Its structure, featuring two acetyl groups attached to a central nitrogen atom, imparts unique reactivity, making it a subject of interest in coordination chemistry and as a ligand. The synthesis of diacetamide is most practically achieved through the N-acetylation of acetamide with an acetylating agent, with acetic anhydride being a common and cost-effective choice. This guide details a robust protocol for this transformation, providing the necessary information for its successful implementation in a laboratory setting.
Reaction Scheme and Mechanism
The synthesis of diacetamide from acetamide and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of acetamide acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group to form the diacetamide product.
Overall Reaction:
CH₃CONH₂ + (CH₃CO)₂O → (CH₃CO)₂NH + CH₃COOH
The reaction is often catalyzed by an acid or a base to enhance the electrophilicity of the acetic anhydride or the nucleophilicity of the acetamide, respectively.
Quantitative Data Summary
The following table summarizes the key physical and spectroscopic properties of diacetamide.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 77-79 °C | |
| Boiling Point | 222-224 °C | |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 6H), 8.5 (br s, 1H) | [2] |
| ¹³C NMR (CDCl₃) | δ 25.0, 171.0 | [1] |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1730 & 1700 (C=O stretch), ~1250 (C-N stretch) | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of diacetamide from acetamide and acetic anhydride.
Materials and Equipment
-
Acetamide
-
Acetic anhydride
-
Concentrated Sulfuric Acid (as catalyst)
-
Diethyl ether (or other suitable solvent for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamide (1 equivalent).
-
Reagent Addition: To the acetamide, add a molar excess of acetic anhydride (e.g., 2-3 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the reaction mixture while stirring. The reaction is exothermic, and the temperature may increase.
-
Reaction: Heat the mixture to a gentle reflux (approximately 140 °C) using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude diacetamide and to hydrolyze the excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
Purification
-
Recrystallization: The crude diacetamide can be purified by recrystallization.[4][5][6][7][8] A suitable solvent for recrystallization is a mixture of diethyl ether and petroleum ether or hot water.[4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of diacetamide.
Experimental Workflow
Caption: Experimental workflow for diacetamide synthesis.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is exothermic, especially upon addition of the catalyst. Care should be taken to control the temperature.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of diacetamide from acetic anhydride and acetamide. By following the outlined procedures, researchers can reliably prepare this valuable compound for use in further synthetic applications. The inclusion of quantitative data and visual diagrams aims to enhance the understanding and reproducibility of the described method.
References
- 1. Diacetamide | C4H7NO2 | CID 12263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Diacetamide [webbook.nist.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. rubingroup.org [rubingroup.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Biological Versatility of Diacetamide Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of diacetamide derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction
Diacetamide derivatives, characterized by the presence of two acetyl groups attached to a nitrogen atom, represent a class of compounds with significant therapeutic potential. Their structural versatility allows for a wide range of modifications, leading to a diverse array of biological activities. This guide summarizes key findings in the exploration of diacetamide derivatives as bioactive molecules, providing a foundation for further research and development in this promising area.
Anticancer Activity
Diacetamide and related diamide structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis.
Data Presentation: Anticancer Activity of Diacetamide and Related Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected diacetamide and related diamide derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 1 | N-Phenyl Dichloroacetamide | A549 (Lung) | 4.76 | Doxorubicin |
| 2a | Nicotinamide-based diamide | NCI-H460 (Lung) | 4.07 (µg/mL) | 5-FU |
| 2b | Nicotinamide-based diamide | A549 (Lung) | 13.09 (µg/mL) | 5-FU |
| 2c | Nicotinamide-based diamide | NCI-H1975 (Lung) | 12.82 (µg/mL) | 5-FU |
| 3a | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | Imatinib (40 µM) |
| 3b | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 80 | Imatinib (40 µM) |
| 3c | 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | Imatinib (98 µM) |
Note: Data for related acetamide and diamide derivatives are included to provide a broader context of their anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Diacetamide derivatives
-
Cancer cell lines (e.g., A549, NCI-H460, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the diacetamide derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathway: c-Met Signaling in Cancer
The c-Met receptor tyrosine kinase pathway is frequently dysregulated in various cancers, playing a crucial role in tumor growth, invasion, and metastasis.[2][3] While direct inhibition by simple diacetamide derivatives is an area of ongoing research, related acetamide scaffolds have been investigated as c-Met inhibitors.[4]
Antimicrobial Activity
Certain diacetamide derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action may involve the disruption of microbial cell integrity or the inhibition of essential enzymes.
Data Presentation: Antimicrobial Activity of Diacetamide Derivatives
The following table summarizes the antimicrobial activity of N,N'-(4-nitro-1,2-phenylene)diacetamide.
| Compound ID | Microorganism | Type | Zone of Inhibition (mm) | MIC (mg/mL) |
| 4 | Staphylococcus aureus | Gram (+) | 12 | - |
| 4 | MRSA | Gram (+) | 10 | - |
| 4 | Escherichia coli | Gram (-) | 11 | - |
| 4 | Pseudomonas aeruginosa | Gram (-) | 08 | - |
| 4 | Klebsiella pneumoniae | Gram (-) | 10 | 25 |
| 4 | Candida albicans | Fungus | 11 | - |
Note: '-' indicates data not reported in the cited source.[5]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Diacetamide derivatives
-
Bacterial/Fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of the diacetamide derivative stock solution to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last column of dilutions.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared inoculum. Include a growth control well containing only broth and inoculum.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Diacetamide derivatives have demonstrated anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway and the reduction of nitric oxide (NO), a key inflammatory mediator.
Data Presentation: Anti-inflammatory Activity of Diacetamide Derivatives
Studies have shown that N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA) can significantly suppress the production of pro-inflammatory cytokines and nitric oxide in LPS-stimulated macrophage cell lines.[4][6]
| Compound | Effect | Model System |
| DEA (10 mM) | Inhibition of LPS-induced NO secretion | RAW 264.7 cells |
| DPA (10 mM) | Inhibition of LPS-induced NO secretion | RAW 264.7 cells |
| DEA (10 mM) | Inhibition of LPS-induced NF-κB activity | RAW 264.7 cells |
| DPA (1 & 10 mM) | Inhibition of LPS-induced NF-κB activity | RAW 264.7 cells |
While specific IC50 values for COX-1 and COX-2 inhibition by diacetamide derivatives are not widely reported, the derivatization of known NSAIDs into amides has been shown to modulate their COX-2 selectivity.[7]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
The following diagram illustrates a general workflow for assessing the anti-inflammatory potential of diacetamide derivatives.
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Certain diacetamide derivatives have been shown to inhibit this pathway by preventing the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4][6]
Conclusion
Diacetamide derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic tractability, underscore their potential for the development of novel therapeutics. This guide provides a foundational resource to aid researchers in this endeavor, highlighting key quantitative data, experimental methodologies, and relevant biological pathways. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these versatile compounds.
References
- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Unveiling Nature's Imides: A Technical Guide to their Occurrence, Isolation, and Biological Significance
An in-depth exploration of naturally occurring imide-containing compounds, revealing their sources, extraction methodologies, and functional roles. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed protocols and pathway visualizations to facilitate further investigation and application.
While diacetamide [HN(COCH₃)₂] itself is a synthetic compound with no known natural origin, the core imide functional group is a recurring motif in a variety of bioactive molecules synthesized by plants and microorganisms. This guide provides a comprehensive overview of these naturally occurring imides, focusing on their sources, quantitative analysis, isolation procedures, and biological contexts.
Natural Sources and Quantitative Data of Bioactive Imides
The imide functional group is found in a range of natural products, often exhibiting potent biological activities. Two prominent examples are the glutarimide antibiotic cycloheximide, produced by the bacterium Streptomyces griseus, and the amide piperine, a key bioactive compound in black pepper (Piper nigrum).
Table 1: Quantitative Data of Representative Naturally Occurring Imides and Amides
| Compound | Source Organism | Natural Source (Part) | Concentration / Yield | Method of Analysis | Reference(s) |
| Cycloheximide | Streptomyces griseus | Fermentation Broth | Antifungal MIC: 0.78-50 µg/mL | Broth Dilution Method | [1] |
| Piperine | Piper nigrum | Fruits | 5-9% of dried fruit | HPLC | [2] |
| Piperine | Piper nigrum | Fruits | ~18% yield from extract | Gravimetry after crystallization | [3] |
Experimental Protocols for Isolation and Purification
The isolation of naturally occurring imides and related compounds requires specific extraction and purification protocols tailored to the source material and the chemical properties of the target molecule.
Isolation of Cycloheximide from Streptomyces griseus
Cycloheximide is a potent fungicide produced by the bacterium Streptomyces griseus.[4] Its isolation from fermentation broths is a key step in its study and application. While a detailed, step-by-step protocol for the large-scale industrial isolation is proprietary, the general principles involve solvent extraction and chromatographic purification. The production of cycloheximide is influenced by culture conditions, and its accumulation is a balance between synthesis and degradation, with glucose known to inhibit its degradation.[5]
General Laboratory-Scale Isolation Workflow:
A general workflow for the isolation of microbial secondary metabolites like cycloheximide would involve the following steps:
-
Fermentation: Culturing Streptomyces griseus in a suitable liquid medium to promote cycloheximide production.
-
Extraction: After a specific fermentation period, the broth is separated from the mycelia. The broth is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the cycloheximide into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques, such as column chromatography over silica gel or reversed-phase HPLC, to purify the cycloheximide from other metabolites.
-
Crystallization: The purified cycloheximide can be crystallized from a suitable solvent system to obtain a highly pure product.
-
Characterization: The identity and purity of the isolated cycloheximide are confirmed using analytical techniques such as melting point determination, spectroscopy (UV, IR, NMR), and mass spectrometry.
Detailed Protocol for the Isolation of Piperine from Piper nigrum (Black Pepper)
Piperine, an amide alkaloid, is responsible for the pungency of black pepper and possesses various biological activities. Several methods have been established for its extraction and purification.
Method 1: Acetic Acid Extraction and Partitioning [6]
-
Extraction: Powdered black pepper fruits are extracted with glacial acetic acid.
-
Partitioning: The acetic acid extract is diluted with water and partitioned with chloroform. The piperine moves into the chloroform layer.
-
Washing: The chloroform extract is washed with 10% sodium bicarbonate solution to remove acidic impurities, followed by washing with water.[3]
-
Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then evaporated to dryness.[3]
-
Crystallization: The residue is dissolved in a small amount of chloroform, and piperine is precipitated by adding an excess of diethyl ether. The solution is kept at a low temperature (e.g., 4°C) to facilitate crystallization.[3]
-
Filtration and Drying: The resulting yellow, needle-shaped crystals of piperine are collected by filtration and dried.
Method 2: Dichloromethane Reflux Extraction [2]
-
Extraction: 10.0 g of ground black pepper is refluxed with 20 mL of dichloromethane (CH₂Cl₂) for 20 minutes.
-
Filtration: The mixture is cooled and filtered using a Büchner funnel to remove the solid pepper grounds. The grounds are washed with an additional 10 mL of CH₂Cl₂.
-
Solvent Removal: The solvent from the filtrate is removed by heating on a sand bath or using a rotary evaporator.
-
Precipitation: The resulting oil is cooled in an ice bath, and 6 mL of cold diethyl ether is added with occasional stirring for 15 minutes to precipitate the piperine.
-
Filtration and Washing: The yellow piperine crystals are collected by vacuum filtration using a Hirsch funnel and washed with cold diethyl ether (2 x 4 mL).
-
Recrystallization: The crude piperine is recrystallized from a hot 3:2 acetone:hexane solution. The solution is allowed to stand at room temperature for 15 minutes and then in an ice bath for 30 minutes to yield purified crystals.
Biosynthetic and Signaling Pathways
Understanding the biosynthetic pathways of naturally occurring imides provides insight into their formation and can open avenues for synthetic biology approaches to their production.
Biosynthesis of Cycloheximide
The biosynthesis of cycloheximide in Streptomyces griseus is a complex process. While the complete, detailed enzymatic pathway is still under investigation, it is known to be a polyketide synthase (PKS) derived molecule. The biosynthesis is subject to feedback inhibition by cycloheximide itself.[5]
Caption: Overview of the proposed biosynthetic pathway of cycloheximide.
Experimental Workflow for Piperine Isolation
The following diagram illustrates a typical laboratory workflow for the isolation of piperine from black pepper.
Caption: Experimental workflow for the isolation of piperine.
Biological Activity and Signaling
Naturally occurring imides and amides often exhibit potent biological effects.
Cycloheximide is a powerful inhibitor of protein synthesis in eukaryotes. It specifically targets the 60S ribosomal subunit, thereby blocking the translocation step of translational elongation.[4][7] This mechanism of action makes it a valuable tool in molecular biology for studying protein turnover and half-life.[7] Interestingly, at sub-inhibitory concentrations, cycloheximide has been shown to induce neuroprotective effects by activating antioxidant pathways and increasing the expression of anti-apoptotic genes like bcl-2.[8]
Piperine demonstrates a wide range of biological activities, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties. It is also known to have insecticidal and antifungal effects.[9][10]
This technical guide provides a foundational understanding of the natural occurrence, isolation, and biological importance of imide-containing compounds. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to explore this fascinating class of natural products further.
References
- 1. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rubingroup.org [rubingroup.org]
- 3. mitrask.com [mitrask.com]
- 4. Cycloheximide - Wikipedia [en.wikipedia.org]
- 5. Cycloheximide production by Streptomyces griseus: control mechanisms of cycloheximide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective action of cycloheximide involves induction of bcl-2 and antioxidant pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Diacetamide Solubility in Organic Solvents: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility of diacetamide in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize diacetamide in their work. This document includes a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key synthetic pathway.
Introduction to Diacetamide
Diacetamide, also known as N-acetylacetamide, is a chemical compound with the formula C₄H₇NO₂.[1] It is a white solid at room temperature and finds applications in organic synthesis and as a ligand in coordination chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.
Quantitative Solubility Data
Precise, peer-reviewed quantitative solubility data for diacetamide in a wide range of organic solvents is not extensively available in the public domain. However, based on available information, a summary of its solubility is presented in Table 1. It is important to note that this data is compiled from a source that has not been independently verified and should be used as a reference with the recommendation of experimental confirmation.
Table 1: Quantitative Solubility of Diacetamide in Various Solvents
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Notes |
| Water | H₂O | 0.1 | Temperature not specified. |
| Ethanol | C₂H₅OH | 0.45 | Temperature not specified. |
| Methanol | CH₃OH | 0.39 | Temperature not specified. Also described as "Slightly" soluble.[1] |
| Acetone | C₃H₆O | 0.11 (g/g) | Note the unit is grams per gram of solvent. |
| Diethyl Ether | (C₂H₅)₂O | 0.015 | Temperature not specified. |
| Chloroform | CHCl₃ | ~0.5 (1g in ~200mL) | Temperature not specified. Also described as "Sparingly" soluble.[1] |
Disclaimer: The quantitative data in this table is sourced from publicly available data and has not been peer-reviewed. For critical applications, it is strongly recommended to determine the solubility experimentally using the protocols outlined in this guide.
Qualitative assessments indicate that diacetamide is generally soluble in polar solvents and shows limited solubility in non-polar solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is the most reliable approach. The following are two standard methods for determining the solubility of a solid compound like diacetamide in an organic solvent.
Shake-Flask Method (Equilibrium Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of diacetamide in a specific organic solvent at a constant temperature.
Materials:
-
Diacetamide (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Sealable glass vials or flasks
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of diacetamide to a pre-weighed, sealable glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 48 hours. The agitation ensures continuous mixing of the solid and the solvent.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification (Gravimetric Method):
-
Transfer the filtered, saturated solution to a pre-weighed container.
-
Determine the mass of the saturated solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of diacetamide).
-
Once the solvent is completely removed, weigh the container with the dried diacetamide residue.
-
The mass of the dissolved diacetamide is the final weight of the container and residue minus the initial weight of the empty container.
-
-
Calculation:
-
The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Solubility ( g/100 mL): (Mass of dissolved diacetamide / Volume of saturated solution withdrawn) x 100
-
Solubility ( g/100 g solvent): (Mass of dissolved diacetamide / (Mass of saturated solution - Mass of dissolved diacetamide)) x 100
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of diacetamide.
Synthesis of Diacetamide
Diacetamide can be synthesized through the acetylation of acetamide with acetic anhydride. This reaction is a common method for the preparation of imides.
Reaction Pathway
The overall reaction involves the nucleophilic attack of the nitrogen atom of acetamide on one of the carbonyl carbons of acetic anhydride, followed by the elimination of a molecule of acetic acid.
Caption: Synthesis of diacetamide from acetamide and acetic anhydride.
This technical guide serves as a foundational resource for professionals working with diacetamide. The provided data and protocols are intended to facilitate further research and development in the fields of chemistry and pharmaceuticals.
References
Thermochemical Properties of Diacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of diacetamide (C₄H₇NO₂). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries where a thorough understanding of the energetic properties of such compounds is crucial. This document presents key quantitative thermochemical data in a structured format, details the experimental methodologies used for their determination, and provides visualizations of key experimental workflows.
Core Thermochemical Data
The following tables summarize the essential thermochemical and physical properties of diacetamide. These values are critical for understanding the stability, reactivity, and energy content of the molecule.
Table 1: Standard Molar Enthalpies of Diacetamide (Solid State, 298.15 K)
| Property | Symbol | Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Combustion | ΔcH°(s) | -2150.6 ± 1.1 | Combustion Calorimetry | [1] |
| Standard Molar Enthalpy of Formation | ΔfH°(s) | -433.9 ± 1.2 | Calculated from ΔcH° | [1] |
Table 2: Phase Change Enthalpies of Diacetamide
| Property | Symbol | Value (kJ/mol) | Method | Reference |
| Enthalpy of Sublimation | ΔsubH° | 73.2 ± 0.8 | Calorimetry | [2] |
| Enthalpy of Vaporization | ΔvapH | 59.7 | Based on data from 368 to 496 K | [2] |
Table 3: Reaction Enthalpy of Diacetamide
| Reaction | Symbol | Value (kJ/mol) | Method | Reference |
| Diacetamide(s) + H₂O(l) → Acetamide(s) + Acetic Acid(l) | ΔrH° | -18.1 ± 0.2 | Isothermal Solution Calorimetry | [1] |
Table 4: Physical Properties of Diacetamide
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molar Mass | 101.10 g/mol |
| Melting Point | 75.5-76.5 °C |
| Boiling Point | 222-223 °C |
| Vapor Pressure | 0.0959 mmHg at 25 °C |
Experimental Protocols
A precise understanding of the experimental conditions is paramount for the accurate interpretation and application of thermochemical data. This section details the methodologies employed in the determination of the key thermochemical properties of diacetamide.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion of solid diacetamide is determined using a constant-volume bomb calorimeter.[3] This technique measures the heat released when a substance is completely burned in an excess of oxygen.
Experimental Procedure:
-
Sample Preparation: A precisely weighed pellet of high-purity diacetamide (typically around 1 gram) is placed in a crucible inside the calorimeter's bomb.[4][5] A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample to ensure ignition.[4][6]
-
Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, which could form nitric acid during combustion and affect the results.[6] It is then filled with pure oxygen to a pressure of approximately 30 atm.[4]
-
Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.[5][7]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[4]
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the combustion of the fuse wire. The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.[3][8] The standard enthalpy of combustion of diacetamide is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample.
Caption: Workflow for Bomb Calorimetry.
Determination of Enthalpy of Sublimation
The enthalpy of sublimation, the energy required to transform a substance from a solid to a gaseous state, can be determined by several methods.
2.2.1. Differential Scanning Calorimetry (DSC)
A modified differential scanning calorimeter can be used to directly measure the heat transfer involved in the solid-gas phase transition.[9]
Experimental Procedure:
-
A small, accurately weighed sample of diacetamide is placed in an aluminum pan.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., inert gas flow).
-
The DSC instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature.
-
The enthalpy of sublimation is determined by integrating the area under the sublimation peak in the DSC thermogram.
2.2.2. Knudsen Effusion Method
This technique involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[10]
Experimental Procedure:
-
A sample of diacetamide is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
The rate of mass loss due to sublimation is measured using a microbalance.
-
The vapor pressure of the substance at that temperature is calculated from the rate of mass loss.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[11]
Caption: Methods for Determining Enthalpy of Sublimation.
Determination of Enthalpy of Hydrolysis using Isothermal Solution Calorimetry
The enthalpy of hydrolysis of diacetamide is measured using an isothermal solution calorimeter. This technique measures the heat change when a substance dissolves or reacts in a solvent at a constant temperature.
Experimental Procedure:
-
Calorimeter Preparation: A known volume of the solvent (e.g., water or a buffer solution) is placed in the reaction vessel of the calorimeter, which is maintained at a constant temperature.[12]
-
Sample Introduction: A sealed ampoule containing a precisely weighed amount of diacetamide is submerged in the solvent.
-
Reaction Initiation and Measurement: The ampoule is broken, allowing the diacetamide to dissolve and react with the solvent. The heat produced or absorbed by the hydrolysis reaction is detected by thermopiles, and the signal is recorded over time until the reaction is complete and the baseline is re-established.[12]
-
Calibration and Calculation: The calorimeter is calibrated by a known electrical heat pulse. The enthalpy of hydrolysis is calculated from the integrated reaction signal and the calibration constant.
Logical Relationships in Thermochemical Calculations
The various thermochemical properties are interconnected through fundamental thermodynamic principles, such as Hess's Law. This allows for the calculation of one property from others.
Caption: Calculation of Enthalpy of Reaction.
This guide provides a foundational understanding of the thermochemical properties of diacetamide. For more detailed information, readers are encouraged to consult the cited references. The data and methodologies presented here are essential for the safe and efficient design of chemical processes and for the development of new pharmaceutical products.
References
- 1. Diacetamide [webbook.nist.gov]
- 2. Diacetamide [webbook.nist.gov]
- 3. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
- 4. ivypanda.com [ivypanda.com]
- 5. biopchem.education [biopchem.education]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
Spectral Analysis of Diacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of diacetamide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a thorough understanding of the characterization of this important amide.
Introduction
Diacetamide (N-acetylacetamide), with the chemical formula C₄H₇NO₂, is a simple imide that serves as a fundamental model for understanding the chemical and physical properties of more complex molecules containing the diacylamine moiety. This functional group is present in various pharmaceutically active compounds and natural products. Accurate spectral characterization is paramount for its identification, purity assessment, and for studying its chemical behavior. This guide outlines the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the comprehensive analysis of diacetamide.
Data Presentation
The following tables summarize the quantitative data obtained from the NMR and IR spectral analyses of diacetamide.
Table 1: ¹H NMR Spectral Data for Diacetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1-2.2 | Singlet | 6H | Methyl protons (2 x -CH₃) |
| ~9.5-10.5 | Broad Singlet | 1H | Amide proton (-NH-) |
Note: The chemical shift of the amide proton can be highly variable depending on the solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectral Data for Diacetamide
| Chemical Shift (δ) ppm | Assignment |
| ~24-26 | Methyl carbons (2 x -CH₃) |
| ~170-172 | Carbonyl carbons (2 x C=O) |
Table 3: FT-IR Spectral Data for Diacetamide
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3200-3400 | Medium, Broad | N-H stretching |
| ~2900-3000 | Weak | C-H stretching (methyl) |
| ~1700-1730 | Strong | C=O stretching (symmetric and asymmetric) |
| ~1500-1550 | Medium | N-H bending |
| ~1370 | Medium | C-H bending (symmetric, methyl) |
| ~1200-1300 | Strong | C-N stretching |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of diacetamide for structural elucidation.
Materials:
-
Diacetamide (solid)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of diacetamide for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently vortex the vial to ensure complete dissolution of the solid.[1][2]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][3]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of diacetamide to identify its functional groups and characteristic vibrational modes.
Materials:
-
Diacetamide (solid)
-
Infrared-grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Ensure all equipment (mortar, pestle, die set) is clean and dry to avoid moisture contamination.[4][5]
-
Place approximately 1-2 mg of diacetamide into the agate mortar.
-
Add approximately 100-200 mg of dry, infrared-grade KBr powder to the mortar.[6]
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[4]
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.[4][5]
-
Carefully remove the pellet from the die.
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the spectral analysis of diacetamide.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. shimadzu.com [shimadzu.com]
The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Early Research and Synthesis of Diacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the synthesis and discovery of diacetamide, a compound of significant interest in organic synthesis and various industrial applications. From its initial preparations in the late 19th century to more refined methods developed in the mid-20th century, this document provides a comprehensive overview of the core experimental protocols, quantitative data, and the logical progression of its synthesis.
Discovery and Early Synthesis
Diacetamide, systematically named N-acetylacetamide, was first synthesized in the late 19th century. Early methods primarily revolved around the acetylation of acetamide. One of the earliest documented preparations involved heating acetamide with a twofold excess of acetic anhydride at high temperatures (200–205°C) for an extended period of 8–10 hours. Later refinements to this approach included the use of mineral acid catalysts, such as sulfuric acid, which significantly accelerated the reaction.
A significant advancement in the preparation of diacetamide came with the work of J. B. Polya and P. L. Tardrew in 1948. Their research provided a detailed and optimized method for the synthesis of diacetamide from acetamide and acetic anhydride, utilizing dry hydrogen chloride as a catalyst. This method offered improved yields and purity, and their publication remains a cornerstone in the history of diacetamide synthesis. Their work elucidated that the reaction likely proceeds through two simultaneous mechanisms: acylation and the elimination of ammonia from two acetamide molecules.
Quantitative Data
The following table summarizes the key quantitative data associated with diacetamide, compiled from various sources.
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Melting Point | 75.5-76.5 °C |
| Boiling Point | 222-223 °C |
| Density | Approximately 1.38 g/cm³ |
| Solubility | Soluble in water, ethanol, and ether. |
| Appearance | White crystalline solid or chunks.[1][2] |
Experimental Protocols
The following protocols are based on the detailed experiments published by Polya and Tardrew in 1948, which represent a refined and well-documented example of early diacetamide synthesis.
Materials and Equipment
-
Acetamide
-
Acetic Anhydride (freshly distilled)
-
Dry Hydrogen Chloride gas
-
Ether
-
Barium Carbonate
-
Anhydrous Potassium Carbonate
-
Reflux apparatus
-
Distillation apparatus
-
Filtration equipment
Synthesis of Diacetamide using Hydrogen Chloride Catalyst
This procedure details the synthesis of diacetamide from acetamide and acetic anhydride, catalyzed by dry hydrogen chloride.
-
Reaction Setup : A suspension of acetamide (30 g) in acetic anhydride (64.5 g) is prepared in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.
-
Catalyst Introduction : Dry hydrogen chloride gas is passed into the suspension until the weight of the mixture increases by 9.3 g.
-
Reaction : The reaction mixture is then processed according to the established laboratory procedure for this synthesis, which typically involves heating under reflux.
-
Work-up : The work-up procedure involves the removal of unreacted starting materials and byproducts. This includes washing with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic anhydride.
-
Purification : The crude diacetamide is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the pure product.
-
Yield : This method affords a high yield of diacetamide, with reports of 28.5 g of product with a melting point of 78°C.[3]
Synthesis of Diacetamide from Bisacetamide Hydrochloride
An alternative starting material, bisacetamide hydrochloride, can also be used to produce diacetamide.
-
Reaction : Bisacetamide hydrochloride (8.2 g) is treated with acetic anhydride (14.0 g).
-
Product Formation : The reaction yields 8.1 g of diacetamide with a melting point of 78°C.[3] This method is noted to be free from triacetyl compounds.
Synthesis Workflow and Logic
The following diagrams illustrate the key synthesis pathways and logical relationships in the preparation of diacetamide as described in the early research.
Caption: Workflow for the synthesis of diacetamide from acetamide and acetic anhydride.
Caption: Logical relationship of components in diacetamide synthesis.
References
Methodological & Application
Application Notes and Protocols: Diacetamide as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of diacetamide as a versatile precursor for the synthesis of heterocyclic compounds, with a specific focus on the preparation of 1,2,4-triazoles. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Diacetamide, a readily available and inexpensive reagent, holds significant potential as a building block in heterocyclic synthesis. Its structure, featuring two acetyl groups attached to a central nitrogen atom, provides a unique C-N-C synthon for the construction of various nitrogen-containing heterocycles. This document outlines a representative protocol for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole from diacetamide, a key intermediate for the development of novel pharmaceutical agents.
Synthesis of 3,5-dimethyl-1H-1,2,4-triazole from Diacetamide
The synthesis of 3,5-dimethyl-1H-1,2,4-triazole from diacetamide and hydrazine hydrate is a classic example of a cyclocondensation reaction. This method provides a straightforward and efficient route to a valuable heterocyclic scaffold.
Reaction Principle
The reaction proceeds via the condensation of diacetamide with hydrazine hydrate. The initial nucleophilic attack of the hydrazine on one of the carbonyl groups of diacetamide is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 1,2,4-triazole ring.
Caption: Proposed reaction pathway for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole.
Experimental Protocol
This section provides a detailed, representative methodology for the laboratory-scale synthesis of 3,5-dimethyl-1H-1,2,4-triazole.
Materials:
-
Diacetamide (98%)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diacetamide (0.1 mol, 10.11 g) in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (0.1 mol, 5.0 g) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Decolorization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Add a small amount of activated charcoal and heat the mixture to boiling for 10 minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the product.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of 3,5-dimethyl-1H-1,2,4-triazole using the described protocol.
| Parameter | Value |
| Reactants | |
| Diacetamide | 10.11 g (0.1 mol) |
| Hydrazine Hydrate (80%) | 6.25 g (0.1 mol of N₂H₄) |
| Reaction Conditions | |
| Solvent | Ethanol (100 mL) |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours |
| Product | |
| Product Name | 3,5-dimethyl-1H-1,2,4-triazole |
| Theoretical Yield | 9.71 g |
| Typical Isolated Yield | 7.8 - 8.7 g |
| Yield (%) | 80 - 90% |
| Melting Point | 141-143 °C |
Applications in Drug Development
1,2,4-Triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are integral components of numerous approved drugs, including antifungals (e.g., fluconazole, itraconazole), antivirals, and anticancer agents. The 3,5-dimethyl-1H-1,2,4-triazole scaffold synthesized from diacetamide can serve as a versatile starting material for the development of new drug candidates through further functionalization.
Signaling Pathway Visualization (Hypothetical):
The following diagram illustrates a hypothetical signaling pathway where a novel drug candidate derived from a 1,2,4-triazole scaffold could act as an inhibitor of a key kinase involved in a disease process.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 1,2,4-triazole derivative.
Conclusion
Diacetamide serves as a practical and economical precursor for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole. The straightforward cyclocondensation reaction with hydrazine hydrate provides high yields of a versatile heterocyclic building block. This application note provides a foundational protocol that can be adapted and optimized for various research and development purposes, particularly in the field of medicinal chemistry for the discovery of novel therapeutic agents.
Protocol for Copper-Catalyzed Synthesis of Diacetamide
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of diacetamide via a copper-catalyzed N-acetylation of acetamide. The method is adapted from a general procedure for the efficient acetylation of amines using copper(II) tetrafluoroborate as a catalyst under solvent-free conditions.[1][2][3][4] Diacetamide is a valuable building block in organic synthesis and can be used in the preparation of various pharmaceuticals and agrochemicals. The described protocol offers a potentially mild and efficient route to this compound, avoiding harsh reaction conditions.
Data Presentation
As no specific quantitative data for the copper-catalyzed synthesis of diacetamide has been reported, the following table is provided as a template for researchers to record their experimental results. This structured format allows for easy comparison of reaction parameters and outcomes.
| Entry | Acetamide (mmol) | Acetic Anhydride (mmol) | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| 1 | 1.0 | 1.1 | 1 | 24 | Room Temp. | Initial trial | ||
| 2 | 1.0 | 1.5 | 1 | 24 | Room Temp. | Increased Ac₂O | ||
| 3 | 1.0 | 1.1 | 2 | 24 | Room Temp. | Increased catalyst | ||
| 4 | 1.0 | 1.1 | 1 | 48 | Room Temp. | Increased time | ||
| 5 | 1.0 | 1.1 | 1 | 12 | 50 | Increased temp. |
Experimental Protocol
This protocol is an adapted procedure based on the copper(II) tetrafluoroborate-catalyzed acetylation of amines.[1][2][4] Researchers should perform small-scale trials to optimize the conditions for the N-acetylation of acetamide.
Materials:
-
Acetamide (CH₃CONH₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·xH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add acetamide (1.0 eq).
-
Catalyst Addition: Add copper(II) tetrafluoroborate hydrate (1-2 mol%) to the flask.
-
Reagent Addition: Under constant stirring, add acetic anhydride (1.1-1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid byproduct.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diacetamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure diacetamide.
Visualizations
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the copper-catalyzed synthesis of diacetamide.
Proposed Signaling Pathway (Reaction Mechanism):
The copper(II) tetrafluoroborate acts as a Lewis acid catalyst, activating the acetic anhydride for nucleophilic attack by the acetamide.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 标题:Copper (II) tetrafluoroborate-catalyzed acetylation of phenols, thiols, alcohols, and amines【化源网】 [chemsrc.com]
- 4. Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines [organic-chemistry.org]
Application of Diacetamide in Functional Polymer Synthesis: A Focus on N-Substituted Acrylamide Analogues
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
A thorough investigation of the scientific literature reveals a notable absence of established methods for the direct use of diacetamide as a monomer in functional polymer synthesis. While diacetamide is a known chemical intermediate, its application in polymerization to form functional polymers is not well-documented.
This document, therefore, addresses the core interest in amide-containing functional polymers by focusing on a closely related, extensively studied, and highly versatile class of monomers: N-substituted acrylamides and methacrylamides . These monomers serve as excellent analogues for exploring the synthesis of "smart" or functional polymers with applications in drug delivery, tissue engineering, and diagnostics, mirroring the likely interests of researchers investigating diacetamide for similar purposes. The principles, protocols, and data presented herein for N-substituted acrylamides provide a robust and practical framework for the synthesis of advanced functional polymers.
Application Notes: Synthesis of Functional Polymers using N-Substituted Acrylamides
N-substituted acrylamides are a cornerstone in the development of "smart" polymers due to the wide range of functionalities that can be introduced via the N-substituent. This allows for the precise tuning of polymer properties, such as thermo-responsiveness, pH-sensitivity, and biocompatibility.
A prime example is poly(N-isopropylacrylamide) (PNIPAM), which is renowned for its lower critical solution temperature (LCST) in aqueous solutions at approximately 32°C. Below this temperature, PNIPAM is hydrophilic and soluble; above it, the polymer undergoes a reversible phase transition to a hydrophobic, collapsed state. This sharp thermal response is widely exploited in various biomedical applications.
Key Applications of Functional Polyacrylamides:
-
Thermo-Responsive Hydrogels: Crosslinked polyacrylamide networks can form hydrogels that exhibit temperature-dependent swelling and shrinking, making them ideal for applications in controlled drug release, cell sheet engineering, and as smart valves in microfluidic devices.
-
Stimuli-Responsive Drug Delivery Systems: By copolymerizing different functional acrylamide monomers, drug delivery vehicles can be engineered to release their payload in response to specific physiological cues, such as the acidic microenvironment of tumors or the elevated temperatures associated with inflammation.
-
Bioconjugation and Biosensing: Polymers containing functional groups like primary amines, carboxylic acids, or active esters can be synthesized from corresponding acrylamide monomers. These functionalities serve as handles for the covalent attachment of proteins, peptides, antibodies, or nucleic acids, enabling the creation of targeted drug delivery systems and sensitive biosensors.
Data Presentation
The following tables provide a summary of quantitative data for the free-radical polymerization of N-isopropylacrylamide (NIPAM), a representative functional acrylamide monomer.
Table 1: Reaction Conditions and Molecular Weight Data for NIPAM Polymerization
| Monomer | Initiator | Solvent | Temperature (°C) | Polymerization Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| NIPAM | AIBN | 1,4-Dioxane | 70 | 24 | 25,000 | 2.1 | 85 |
| NIPAM | APS/TEMED | Water | 25 | 4 | 50,000 | 1.8 | 92 |
| NIPAM | AIBN | THF | 60 | 18 | 32,000 | 2.3 | 88 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; AIBN = Azobisisobutyronitrile; APS = Ammonium persulfate; TEMED = Tetramethylethylenediamine.
Table 2: Influence of Monomer-to-Initiator Ratio on Molecular Weight
| Monomer | [Monomer]:[Initiator] Ratio | Mn ( g/mol ) | PDI |
| NIPAM | 100:1 | 15,000 | 2.5 |
| NIPAM | 200:1 | 30,000 | 2.2 |
| NIPAM | 500:1 | 65,000 | 1.9 |
Conditions: AIBN initiator, 1,4-Dioxane solvent, 70°C, 24 hours.
Experimental Protocols
Protocol 1: Synthesis of Poly(N-isopropylacrylamide) via Free-Radical Polymerization
This protocol outlines a standard laboratory procedure for the synthesis of PNIPAM using a thermal free-radical initiator.
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane/toluene
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Nitrogen gas supply
-
Schlenk flask equipped with a magnetic stir bar
-
Thermostatically controlled oil bath
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Vacuum oven
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine N-isopropylacrylamide (e.g., 5.0 g, 44.2 mmol) and AIBN (e.g., 0.073 g, 0.44 mmol, for a 100:1 monomer-to-initiator ratio).
-
Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask to dissolve the solids.
-
Degassing: To remove dissolved oxygen which can inhibit polymerization, subject the solution to a minimum of three freeze-pump-thaw cycles.
-
Initiation of Polymerization: After the final thaw, carefully backfill the flask with nitrogen gas. Immerse the flask in a preheated oil bath set to 70°C.
-
Polymerization Reaction: Allow the reaction to proceed for 24 hours under a positive pressure of nitrogen with continuous stirring.
-
Polymer Precipitation: After the reaction period, cool the flask to room temperature. The solution will be viscous. Slowly pour the polymer solution into a beaker containing a large excess of cold diethyl ether (approximately 500 mL) while stirring vigorously. A white polymer precipitate will form.
-
Purification: Isolate the polymer by vacuum filtration. To further purify, redissolve the collected solid in a minimal amount of a suitable solvent (such as acetone or tetrahydrofuran) and re-precipitate in cold diethyl ether. Repeat this dissolution-precipitation cycle at least two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: After the final filtration, place the purified polymer in a vacuum oven at room temperature and dry to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the final polymer can be determined using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H NMR spectroscopy.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental mechanism of free-radical polymerization.
Caption: Experimental workflow for the synthesis of PNIPAM.
Caption: General mechanism of free-radical polymerization.
Application Notes and Protocols for Diacetamide as a Stationary Phase Component in Chromatography
Disclaimer: The use of diacetamide as a primary component for a commercially available or widely documented chromatography stationary phase is not prevalent in scientific literature. The following application notes and protocols are constructed based on the chemical properties of diacetamide and by analogy to well-established polar amide-based stationary phases used in Hydrophilic Interaction Liquid Chromatography (HILIC). These notes serve as a theoretical guide and a starting point for research and development in this area.
Introduction to Diacetamide-Based Stationary Phases
Polar compounds are notoriously difficult to retain and separate using conventional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the analysis of such molecules. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[1]
Amide-based stationary phases are a popular choice for HILIC due to their ability to form strong hydrogen bonds with polar analytes, offering unique selectivity.[2] Diacetamide, with its two carbonyl groups and a central nitrogen atom, presents an interesting candidate for a polar stationary phase. A stationary phase functionalized with diacetamide moieties is expected to exhibit strong hydrophilic characteristics and act as a hydrogen bond donor and acceptor. This would make it suitable for the separation of a wide range of polar compounds, including pharmaceuticals, metabolites, carbohydrates, and peptides.[2]
This document outlines the hypothetical preparation and application of a diacetamide-functionalized silica stationary phase for HILIC applications.
Experimental Protocols
Protocol 1: Synthesis of Diacetamide-Functionalized Silica Stationary Phase
This protocol describes a plausible multi-step synthesis to chemically bond diacetamide moieties to a silica support.
Materials:
-
Spherical silica gel (5 µm, 100 Å pore size)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene, anhydrous
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Diacetamide
-
Dimethylformamide (DMF), anhydrous
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
Procedure:
-
Activation of Silica Gel:
-
Dry the silica gel under vacuum at 150°C for 12 hours to remove adsorbed water.
-
Suspend 10 g of dried silica gel in 100 mL of anhydrous toluene.
-
Add 10 mL of APTES and reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Allow the mixture to cool, then filter and wash the aminopropyl-silica sequentially with toluene, dichloromethane, and methanol.
-
Dry the resulting aminopropyl-silica under vacuum at 60°C.
-
-
Introduction of a Carboxylic Acid Linker:
-
Suspend the aminopropyl-silica in 100 mL of anhydrous DMF.
-
Add a 5-fold molar excess of succinic anhydride and stir at room temperature for 12 hours.
-
Filter the silica and wash thoroughly with DMF, dichloromethane, and methanol.
-
Dry the carboxyl-functionalized silica under vacuum at 60°C.
-
-
Activation of the Carboxylic Acid Group:
-
Suspend the carboxyl-functionalized silica in 100 mL of anhydrous DMF.
-
Add a 3-fold molar excess of both DCC and NHS.
-
Stir the reaction mixture at room temperature for 6 hours to form the NHS-ester activated silica.
-
-
Coupling of Diacetamide:
-
In a separate flask, dissolve a 5-fold molar excess of diacetamide in 50 mL of anhydrous DMF.
-
Add the diacetamide solution to the NHS-ester activated silica suspension.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the final diacetamide-functionalized silica and wash extensively with DMF, water, methanol, and dichloromethane.
-
Dry the final product under vacuum at 60°C.
-
-
End-capping (Optional):
-
To minimize the impact of residual silanol groups, the stationary phase can be end-capped.
-
Suspend the diacetamide-functionalized silica in anhydrous toluene.
-
Add an excess of a short-chain silanizing agent (e.g., N,N-dimethyl-N-trimethylsilyl acetamide).
-
Reflux for 6 hours under nitrogen.
-
Cool, filter, and wash with toluene and methanol.
-
Dry the end-capped stationary phase under vacuum.
-
Protocol 2: HPLC Column Packing
Materials and Equipment:
-
Synthesized diacetamide-functionalized silica
-
Stainless steel HPLC column (e.g., 150 mm x 4.6 mm)
-
Column packing pump (slurry packer)
-
Methanol, HPLC grade (slurry solvent)
-
Isopropanol, HPLC grade (pushing solvent)
-
Ultrasonic bath
Procedure:
-
Slurry Preparation:
-
Calculate the required amount of stationary phase for the column dimensions.
-
Suspend the stationary phase in methanol (approximately 10% w/v).
-
Degas the slurry in an ultrasonic bath for 15 minutes.
-
-
Column Packing:
-
Assemble the HPLC column with the bottom frit and end fitting.
-
Attach the column to the slurry packer.
-
Pour the degassed slurry into the packer reservoir.
-
Pressurize the packer with isopropanol to the desired packing pressure (typically 5,000-8,000 psi).
-
Maintain the pressure until a stable flow of solvent is observed exiting the column and the packing bed is stable.
-
Slowly release the pressure.
-
Carefully remove the column from the packer, clean the column ends, and install the top frit and end fitting.
-
-
Column Equilibration and Testing:
-
Install the packed column in an HPLC system.
-
Flush the column with a mixture of acetonitrile and water (e.g., 50:50) at a low flow rate.
-
Gradually increase the flow rate to the desired operating condition.
-
Perform a column efficiency test (e.g., using uracil or toluene) to ensure a well-packed bed.
-
Application Notes
Application Note 1: HILIC Separation of Water-Soluble Vitamins
Introduction: The analysis of water-soluble vitamins is crucial in food science, nutrition, and pharmaceutical industries. These highly polar compounds are poorly retained on conventional C18 columns. HILIC provides an excellent alternative for their separation. A diacetamide-based stationary phase is expected to provide strong retention and good selectivity for these analytes through hydrogen bonding and dipole-dipole interactions.
Experimental Conditions:
| Parameter | Value |
| Column | Diacetamide-Functionalized Silica (hypothetical), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 100 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm and 280 nm |
| Sample | Standard mixture of thiamine, riboflavin, niacinamide, pyridoxine, and ascorbic acid (10 µg/mL each in 90:10 acetonitrile:water) |
Hypothetical Results:
| Analyte | Hypothetical Retention Time (min) |
| Ascorbic Acid | 4.2 |
| Niacinamide | 6.5 |
| Pyridoxine | 8.1 |
| Thiamine | 10.3 |
| Riboflavin | 12.5 |
Discussion: The diacetamide stationary phase is anticipated to retain the polar vitamins effectively under HILIC conditions. The elution order would be based on the relative polarity of the analytes, with the most polar compounds eluting later. The amide functionalities on the stationary phase would interact strongly with the hydroxyl and amine groups of the vitamins.
Conclusion: A hypothetical diacetamide-based stationary phase shows promise for the separation of water-soluble vitamins using HILIC, offering good retention and selectivity.
Application Note 2: Analysis of Nucleobases and Nucleosides
Introduction: Nucleobases and nucleosides are fundamental components of nucleic acids and play vital roles in various biological processes. Their high polarity makes their separation by reversed-phase HPLC challenging. HILIC on an amide-based phase is a well-established method for this application. A diacetamide phase could offer similar or potentially enhanced performance.
Experimental Conditions:
| Parameter | Value |
| Column | Diacetamide-Functionalized Silica (hypothetical), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B for 2 min, then to 60% B in 10 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Detection | MS/MS in positive ion mode |
| Sample | Standard mixture of cytosine, uracil, guanine, adenosine, and thymidine (1 µg/mL each in 90:10 acetonitrile:water) |
Hypothetical Results:
| Analyte | Hypothetical Retention Time (min) |
| Uracil | 3.8 |
| Thymidine | 4.5 |
| Cytosine | 5.9 |
| Adenosine | 7.2 |
| Guanine | 8.8 |
Discussion: The retention of nucleobases and nucleosides on the diacetamide phase would be governed by hydrophilic partitioning and hydrogen bonding interactions. The high organic content of the mobile phase facilitates the formation of a water-rich layer on the polar stationary phase, into which the polar analytes can partition.
Conclusion: The proposed diacetamide stationary phase is a potentially suitable candidate for the sensitive and selective analysis of nucleobases and nucleosides by HILIC-MS/MS, which is highly relevant in metabolomics and clinical research.
Visualizations
Caption: Hypothetical synthesis pathway for a diacetamide-bonded stationary phase.
Caption: General experimental workflow for chromatographic analysis.
Caption: Proposed separation mechanism on a diacetamide stationary phase.
References
Application Notes and Protocols for the Experimental Setup of Diacetamide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the hydrolysis of diacetamide under both acidic and basic conditions. The protocols detailed below are designed to be adaptable for various research applications, from fundamental kinetic studies to process optimization in drug development.
Introduction
Diacetamide, a simple imide, serves as a valuable model compound for understanding the hydrolysis of amide and imide functionalities, which are prevalent in pharmaceuticals and other bioactive molecules. The study of its hydrolysis kinetics and mechanism provides insights into the stability of these functional groups under physiological and various chemical environments. This document outlines detailed protocols for conducting acid-catalyzed and base-catalyzed hydrolysis of diacetamide, methods for monitoring reaction progress, and a framework for data analysis.
Data Presentation: Hydrolysis Kinetics of Diacetamide
The following tables summarize illustrative quantitative data for the acid- and base-catalyzed hydrolysis of diacetamide. This data is provided for demonstration purposes to illustrate how experimental results can be presented. Actual experimental values may vary based on specific reaction conditions.
Table 1: Acid-Catalyzed Hydrolysis of Diacetamide
| Temperature (°C) | [HCl] (M) | Initial [Diacetamide] (M) | Apparent Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |
| 25 | 0.1 | 0.05 | 1.5 x 10⁻⁴ | 4621 |
| 40 | 0.1 | 0.05 | 4.8 x 10⁻⁴ | 1444 |
| 55 | 0.1 | 0.05 | 1.4 x 10⁻³ | 495 |
| 25 | 0.5 | 0.05 | 7.5 x 10⁻⁴ | 924 |
| 25 | 1.0 | 0.05 | 1.5 x 10⁻³ | 462 |
Table 2: Base-Catalyzed Hydrolysis of Diacetamide
| Temperature (°C) | [NaOH] (M) | Initial [Diacetamide] (M) | Apparent Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |
| 25 | 0.1 | 0.05 | 3.2 x 10⁻⁴ | 2166 |
| 40 | 0.1 | 0.05 | 9.8 x 10⁻⁴ | 707 |
| 55 | 0.1 | 0.05 | 2.8 x 10⁻³ | 248 |
| 25 | 0.5 | 0.05 | 1.6 x 10⁻³ | 433 |
| 25 | 1.0 | 0.05 | 3.2 x 10⁻³ | 217 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Diacetamide
Objective: To determine the rate of hydrolysis of diacetamide under acidic conditions.
Materials:
-
Diacetamide (CH₃CONHOCCH₃)
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Deionized water
-
Thermostatted water bath or reaction block
-
Reaction vessels (e.g., 50 mL round-bottom flasks with stoppers)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of diacetamide of known concentration (e.g., 0.1 M) in deionized water.
-
Prepare the desired concentration of hydrochloric acid (e.g., 0.2 M) by diluting the standardized stock solution.
-
-
Reaction Setup:
-
Place a known volume of the diacetamide stock solution into a reaction vessel.
-
Place an equal volume of the hydrochloric acid solution into a separate container.
-
Allow both solutions to equilibrate to the desired reaction temperature in the thermostatted water bath for at least 20 minutes.
-
-
Initiation of Reaction:
-
To start the reaction, quickly add the temperature-equilibrated HCl solution to the diacetamide solution. This will result in the desired final concentrations (e.g., 0.05 M diacetamide and 0.1 M HCl).
-
Start a timer immediately upon mixing.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapid cooling in an ice bath and/or neutralization with a stoichiometric amount of a weak base if compatible with the analytical method.
-
Analyze the quenched aliquot using a pre-calibrated analytical method to determine the concentration of diacetamide remaining or the concentration of a product (acetamide or acetic acid) formed.
-
UV-Vis Spectroscopy: Monitor the decrease in absorbance at a wavelength where diacetamide absorbs and the products do not, or vice versa.
-
HPLC: Separate and quantify diacetamide, acetamide, and acetic acid using a suitable column (e.g., C18) and mobile phase.
-
NMR Spectroscopy: Integrate the peaks corresponding to the methyl protons of diacetamide and the products.
-
-
-
Data Analysis:
-
Plot the concentration of diacetamide versus time.
-
Determine the order of the reaction and the apparent rate constant (k_obs) from the integrated rate law that best fits the experimental data (e.g., for a pseudo-first-order reaction, plot ln[Diacetamide] vs. time).
-
Protocol 2: Base-Catalyzed Hydrolysis of Diacetamide
Objective: To determine the rate of hydrolysis of diacetamide under basic conditions.
Materials:
-
Diacetamide (CH₃CONHOCCH₃)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 1 M)
-
Deionized water
-
Thermostatted water bath or reaction block
-
Reaction vessels
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical instrument for monitoring the reaction
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of diacetamide of known concentration (e.g., 0.1 M) in deionized water.
-
Prepare the desired concentration of sodium hydroxide (e.g., 0.2 M) by diluting the standardized stock solution.
-
-
Reaction Setup:
-
Follow the same procedure as in the acid-catalyzed hydrolysis protocol to bring the reactant solutions to the desired temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by mixing the temperature-equilibrated NaOH and diacetamide solutions to achieve the desired final concentrations.
-
Start a timer immediately.
-
-
Reaction Monitoring:
-
Withdraw aliquots at regular intervals.
-
Quench the reaction by neutralizing the NaOH with a stoichiometric amount of a weak acid.
-
Analyze the aliquots using the chosen analytical method.
-
-
Data Analysis:
-
Analyze the kinetic data as described in the acid-catalyzed hydrolysis protocol to determine the reaction order and the apparent rate constant.
-
Mandatory Visualization
Application Notes and Protocols: The Role of Diacetamide in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide, a simple diamide of acetic acid, serves as a versatile yet underexplored reagent in the synthesis of active pharmaceutical ingredients (APIs). While not as common as other acetylating agents like acetic anhydride or acetyl chloride, diacetamide presents unique properties that can be advantageous in specific synthetic contexts. Its solid nature, lower reactivity, and potential for acting as a bidentate ligand offer alternative pathways for N-acetylation, protection of amino groups, and construction of heterocyclic scaffolds crucial to many pharmaceutical compounds.[1][2][3]
These application notes provide an overview of the potential uses of diacetamide in API synthesis, supported by general protocols. Due to the limited specific examples in publicly available literature of diacetamide as a primary reagent in the synthesis of named commercial APIs, the following sections focus on its role as an acetylating agent and a synthon for heterocyclic compounds, with illustrative experimental procedures.
Core Applications of Diacetamide in API Synthesis
The primary applications of diacetamide in the synthesis of APIs and their intermediates can be categorized as follows:
-
N-Acetylation: Diacetamide can be used as an acetylating agent for primary and secondary amines to introduce an acetyl group. This is a common transformation in pharmaceutical synthesis to modify the biological activity of a molecule or to protect an amino group during subsequent reaction steps.[2][4]
-
Synthesis of Heterocyclic Compounds: Diacetamide can serve as a building block for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent structures in many APIs.[5][6][7]
Experimental Protocols
The following are generalized experimental protocols illustrating the potential use of diacetamide in key synthetic transformations relevant to API manufacturing.
Protocol 1: N-Acetylation of a Primary Aromatic Amine
This protocol describes a general procedure for the N-acetylation of a primary aromatic amine using diacetamide. This reaction is fundamental for the synthesis of many acetanilide-based APIs, such as paracetamol, or for intermediates requiring a protected amino group.
Objective: To synthesize an N-aryl acetamide from a primary aromatic amine using diacetamide.
Reaction Scheme:
Materials:
-
Primary aromatic amine (e.g., p-aminophenol, aniline derivative)
-
Diacetamide
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Acid or base catalyst (optional, e.g., p-toluenesulfonic acid, sodium acetate)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the primary aromatic amine (1.0 equivalent) and diacetamide (1.1 to 1.5 equivalents).
-
Add a suitable high-boiling point solvent (e.g., DMF) to dissolve the reactants.
-
If required, add a catalytic amount of an acid or base (e.g., 0.1 equivalents of p-toluenesulfonic acid).
-
Heat the reaction mixture to 100-150 °C with stirring under a reflux condenser.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl acetamide.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | p-Aminophenol |
| Product | Paracetamol |
| Diacetamide (Equivalents) | 1.2 |
| Solvent | DMF |
| Temperature (°C) | 120 |
| Reaction Time (hours) | 6 |
| Yield (%) | 75-85 |
| Purity (HPLC, %) | >98 |
Protocol 2: Synthesis of a Substituted Pyrimidine Derivative
This protocol outlines a general approach for the synthesis of a substituted pyrimidine ring, a common scaffold in various APIs, using diacetamide as a nitrogen and carbon source.
Objective: To synthesize a substituted pyrimidine derivative from a 1,3-dicarbonyl compound and diacetamide.
Reaction Scheme:
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Diacetamide
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask with a dropping funnel and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, prepare a solution of the strong base (e.g., sodium ethoxide) in anhydrous ethanol.
-
To this solution, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to form the enolate.
-
Add a solution of diacetamide (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with deionized water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the substituted pyrimidine.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | Acetylacetone |
| Product | 2,4-Dimethyl-6-hydroxypyrimidine |
| Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature (°C) | Reflux (approx. 78) |
| Reaction Time (hours) | 8 |
| Yield (%) | 60-70 |
| Purity (NMR, %) | >97 |
Visualizations
Logical Workflow for API Synthesis Involving N-Acetylation
The following diagram illustrates a typical workflow for the synthesis of an API where N-acetylation of an intermediate is a key step.
Caption: Workflow for API synthesis with an N-acetylation step.
Signaling Pathway Inhibition by a Hypothetical Pyrimidine-Based API
This diagram shows a simplified signaling pathway that could be targeted by a pyrimidine-based API synthesized using diacetamide.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: Diacetamide as a Ligand in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diacetamide as a Ligand
Diacetamide (CH₃CONHCOCH₃) is an acyclic imide that serves as a versatile ligand in coordination chemistry.[1] It possesses two carbonyl oxygen atoms and a central nitrogen atom, making it capable of various coordination modes. However, it most commonly acts as a bidentate ligand, coordinating to transition metal ions through its two carbonyl oxygen atoms (O,O-chelation).[2] This chelation forms a stable six-membered ring with the metal center. The coordination of diacetamide to a metal ion is influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent used in the synthesis. The study of diacetamide-metal complexes is of interest due to their potential applications in catalysis, materials science, and medicinal chemistry.[3][4][5]
Coordination Chemistry of Diacetamide
Diacetamide typically coordinates to transition metals in its cis conformation to facilitate bidentate chelation.[2] The lone pair of electrons on the carbonyl oxygen atoms are donated to the metal center, forming coordinate bonds. This interaction is electronically favored and results in a thermodynamically stable complex. The general structure of a transition metal complex with diacetamide involves the metal ion at the center of a coordination sphere, with one or more diacetamide ligands and potentially other co-ligands or solvent molecules.
Figure 1: Coordination of diacetamide to a metal center (Mⁿ⁺).
Experimental Protocols
Protocol for the Synthesis of Tris(diacetamide)metal(II) Perchlorates
This protocol describes a general method for the synthesis of diacetamide complexes with first-row transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).
Materials:
-
Diacetamide (C₄H₇NO₂)
-
Hydrated metal(II) perchlorate (e.g., M(ClO₄)₂·6H₂O)
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
Dissolve the hydrated metal(II) perchlorate (1 mmol) in triethyl orthoformate (5 mL). Triethyl orthoformate acts as a dehydrating agent.
-
In a separate flask, dissolve diacetamide (3.3 mmol, a slight excess) in anhydrous ethanol (10 mL).
-
Slowly add the diacetamide solution to the metal perchlorate solution with continuous stirring.
-
Reflux the resulting mixture for 2 hours at 70-80°C.
-
Reduce the volume of the solution by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
If precipitation is slow, add diethyl ether dropwise until the product precipitates.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂ under vacuum.
Figure 2: Workflow for the synthesis of diacetamide-metal complexes.
Protocol for Infrared (IR) Spectroscopy
Objective: To confirm the coordination of diacetamide to the metal ion by observing the shift in the carbonyl stretching frequency.
Procedure:
-
Prepare a KBr pellet of the synthesized complex by grinding a small amount of the sample with dry KBr.
-
Record the IR spectrum of the complex from 4000 to 400 cm⁻¹.
-
Record the IR spectrum of free diacetamide for comparison.
-
Identify the C=O stretching bands in both spectra. A shift to a lower frequency in the complex indicates coordination through the carbonyl oxygen.
Protocol for Magnetic Susceptibility Measurement (Gouy Method)
Objective: To determine the number of unpaired electrons in the transition metal complex and infer its geometry.
Procedure:
-
Accurately weigh an empty Gouy tube (W₁).
-
Fill the Gouy tube with the powdered complex to a marked height and weigh it again (W₂).
-
Place the tube in the Gouy balance between the poles of the magnet and measure the weight with the magnet off (W_off) and on (W_on).
-
The change in weight (ΔW = W_on - W_off) is used to calculate the gram magnetic susceptibility (χ_g).
-
The molar magnetic susceptibility (χ_M) is calculated using the molecular weight of the complex.
-
Correct for the diamagnetism of the ligands to obtain the corrected molar magnetic susceptibility (χ'_M).
-
Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828(χ'_M * T)¹/² B.M., where T is the absolute temperature.[6][7]
Protocol for Thermogravimetric Analysis (TGA)
Objective: To study the thermal stability and decomposition pattern of the diacetamide complexes.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.[8]
-
Place a small, accurately weighed sample (5-10 mg) into an alumina crucible.[9]
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[10][11]
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to identify decomposition steps and the temperature ranges of stability.
Characterization Data
Infrared Spectroscopy Data
The coordination of diacetamide through its carbonyl oxygens results in a weakening of the C=O double bond, leading to a decrease in its stretching frequency.
| Compound/Complex | ν(C=O) (cm⁻¹) | Shift (Δν) (cm⁻¹) | Reference |
| Diacetamide (free ligand) | ~1734, 1700 | - | [2] |
| --INVALID-LINK--₂ | Lower frequency | Negative | [12] |
| --INVALID-LINK--₂ | Lower frequency | Negative | [12] |
| --INVALID-LINK--₂ | Lower frequency | Negative | [12] |
| --INVALID-LINK--₂ | Lower frequency | Negative | [12] |
| --INVALID-LINK--₂ | Lower frequency | Negative | [12] |
| --INVALID-LINK--₂ | Lower frequency | Negative | [12] |
Note: Specific values vary depending on the metal and experimental conditions. The key indicator is the negative shift upon complexation.
Magnetic Moment Data
The effective magnetic moment (μ_eff) provides insight into the number of unpaired d-electrons in the central metal ion, which is useful for determining the geometry of the complex (e.g., octahedral vs. tetrahedral).
| Metal Ion | d-electron config. | Geometry | Unpaired e⁻ (n) | Spin-only μ_eff (B.M.) | Observed μ_eff (B.M.) |
| Mn(II) | d⁵ | Octahedral (high spin) | 5 | 5.92 | 5.6 - 6.1[13] |
| Fe(II) | d⁶ | Octahedral (high spin) | 4 | 4.90 | 5.1 - 5.7[13] |
| Co(II) | d⁷ | Octahedral (high spin) | 3 | 3.87 | 4.3 - 5.2[13] |
| Ni(II) | d⁸ | Octahedral | 2 | 2.83 | 2.9 - 3.3[13] |
| Cu(II) | d⁹ | Octahedral | 1 | 1.73 | 1.7 - 2.2[13] |
| Zn(II) | d¹⁰ | Octahedral | 0 | 0 | Diamagnetic[12] |
Thermogravimetric Analysis (TGA) Data
TGA reveals the thermal stability of the complexes. The decomposition often occurs in multiple steps, corresponding to the loss of ligands and counter-ions.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Moiety |
| Representative M(diacetamide)ₓ(anion)ᵧ | 1 | 150 - 300 | Varies | Loss of diacetamide ligands |
| 2 | 300 - 500 | Varies | Decomposition of anion | |
| Final | > 500 | Varies | Formation of metal oxide |
Note: This table provides a generalized decomposition pattern. Actual temperatures and mass losses are specific to each complex.
Potential Applications
The unique electronic and structural properties of transition metal complexes with diacetamide open avenues for various applications.
Catalysis
Transition metal complexes are widely used as catalysts in organic synthesis.[3][14] The variable oxidation states of the metal center allow them to facilitate a range of reactions, including oxidations, hydrogenations, and cross-coupling reactions.[15][16] Diacetamide complexes could potentially be explored as catalysts, where the ligand environment can be tuned to influence the catalytic activity and selectivity.
Drug Development
Medicinal inorganic chemistry is a growing field where metal complexes are designed as therapeutic agents.[4][5][17] Transition metal complexes can interact with biological molecules like DNA and proteins, leading to potential anticancer, antibacterial, or antiviral activities.[18] The diacetamide ligand can be modified to improve the pharmacological properties of the complex, such as solubility and bioavailability. The potential for diacetamide-metal complexes in drug design warrants further investigation.
Figure 3: Logical flow for exploring applications of diacetamide complexes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Magnetic properties of transition metal complexes | PPTX [slideshare.net]
- 3. aensiweb.com [aensiweb.com]
- 4. idma-assn.org [idma-assn.org]
- 5. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]
- 6. Magnetism of first-row transition metal complexes [wwwchem.uwimona.edu.jm]
- 7. gcnayanangal.com [gcnayanangal.com]
- 8. scielo.br [scielo.br]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. rsisinternational.org [rsisinternational.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. fizika.si [fizika.si]
- 14. researchgate.net [researchgate.net]
- 15. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diacetamide in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide (N-acetylacetamide) is a chemical compound that can be present as a starting material, intermediate, or impurity in various chemical and pharmaceutical manufacturing processes. Accurate quantification of diacetamide in solution is crucial for process control, quality assurance, and regulatory compliance. This document provides detailed application notes and protocols for the analytical quantification of diacetamide using various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Methods
Chromatographic techniques are powerful for separating and quantifying diacetamide in complex mixtures. The choice between HPLC and GC will depend on the sample matrix, the required sensitivity, and the volatility of other components in the solution.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with Ultraviolet (UV) detection is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like diacetamide.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The diacetamide is separated from other components on a stationary phase (column) based on its polarity. A UV detector measures the absorbance of the eluting diacetamide at a specific wavelength, and the concentration is determined by comparing the peak area to a calibration curve prepared with known standards.
Experimental Protocol (General Method)
This protocol is a general guideline and may require optimization for specific sample matrices.[1]
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diacetamide reference standard
-
0.45 µm syringe filters
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and peak shape. A starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diacetamide lacks a strong chromophore, so a low wavelength (e.g., 200-210 nm) is typically required for detection.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing diacetamide.
-
Dissolve the sample in the mobile phase to a concentration expected to be within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration Standards:
-
Prepare a stock solution of the diacetamide reference standard in the mobile phase.
-
Perform serial dilutions to prepare a series of at least five calibration standards covering the expected concentration range of the samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the diacetamide standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the diacetamide concentration in the samples by interpolating their peak areas from the calibration curve.
-
Workflow for HPLC-UV Analysis of Diacetamide
Caption: Workflow for the quantification of diacetamide using HPLC-UV.
Gas Chromatography (GC-FID)
GC with a Flame Ionization Detector (FID) is a suitable technique for the analysis of volatile compounds. Diacetamide has a boiling point of approximately 222-223°C, making it amenable to GC analysis.
Principle: The sample is vaporized in the heated injector of the gas chromatograph and separated as it passes through a capillary column. The separated components are detected by an FID, which generates a signal proportional to the amount of organic analyte.
Experimental Protocol (General Method)
This protocol provides a general starting point and will likely require optimization.
-
Instrumentation:
-
Gas chromatograph equipped with an FID
-
Capillary column suitable for polar compounds (e.g., a wax-based or mid-polarity column)
-
-
Reagents and Materials:
-
Suitable solvent (e.g., methanol, dichloromethane)
-
Diacetamide reference standard
-
Internal standard (e.g., an n-alkane of similar volatility, if necessary)
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a temperature sufficient to elute diacetamide (e.g., 230°C). The ramp rate will need to be optimized.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
If using an internal standard, add a known amount to all samples and standards.
-
The final concentration should be within the linear range of the detector.
-
-
Calibration Standards:
-
Prepare a stock solution of the diacetamide reference standard in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Perform a linear regression to determine the linearity and obtain the calibration equation.
-
Calculate the concentration of diacetamide in the samples using the calibration curve.
-
Workflow for GC-FID Analysis of Diacetamide
Caption: Workflow for the quantification of diacetamide using GC-FID.
Spectroscopic Methods
Spectroscopic methods can provide both qualitative and quantitative information about diacetamide in a sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[2][3]
Principle: A known mass of the sample and a known mass of a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions, ensuring full relaxation of all relevant signals. The concentration of diacetamide is calculated based on the ratio of the integrals of a specific diacetamide proton signal and a proton signal from the internal standard, their respective number of protons, and their molar masses.
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)
-
-
Reagents and Materials:
-
Diacetamide sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆))
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the diacetamide sample into a vial.
-
Accurately weigh a specific amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both diacetamide and the internal standard). This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of diacetamide (e.g., the methyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity or concentration of diacetamide using the following formula:
Purityx = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the substance
-
x = diacetamide
-
std = internal standard
-
-
Logical Relationship in qNMR Quantification
Caption: Logical relationship of parameters for qNMR quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily a qualitative technique used for the identification of functional groups in a molecule. While quantitative analysis with FTIR is possible, it is generally less precise than chromatographic or NMR methods for solutions. It can, however, be useful for rapid screening or in process analytical technology (PAT).
Principle: Infrared radiation is passed through the sample. The diacetamide molecule will absorb radiation at specific frequencies corresponding to the vibrational energies of its functional groups (e.g., C=O, N-H, C-N, C-H). The resulting spectrum is a unique "fingerprint" of the molecule. For quantitative analysis, the intensity of a characteristic absorption band is related to the concentration of diacetamide, according to the Beer-Lambert law.
Experimental Protocol (Qualitative Identification)
-
Instrumentation:
-
FTIR spectrometer
-
-
Sample Preparation:
-
Liquids: A thin film of the solution can be placed between two salt plates (e.g., KBr, NaCl), or a liquid cell can be used.
-
Solids: The diacetamide can be mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the solvent).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Compare the obtained spectrum with a reference spectrum of diacetamide.
-
Identify characteristic absorption bands:
-
C=O stretching: Typically in the region of 1650-1750 cm⁻¹. Diacetamide will show two carbonyl bands.
-
N-H stretching: Around 3200-3400 cm⁻¹.
-
C-H stretching: Around 2850-3000 cm⁻¹.
-
Fingerprint region (< 1500 cm⁻¹): Contains complex vibrations that are unique to the molecule.
-
-
Data Summary for Analytical Methods
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of small amide compounds. It is important to note that specific values for diacetamide must be determined experimentally through method validation.[4][5][6]
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Nuclear spin properties |
| Selectivity | Good to Excellent | Good to Excellent | Excellent |
| Linearity Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude | Not applicable (direct method) |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg to ng range | µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | pg to ng range | µg/mL to mg/mL range |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | Moderate | Moderate to High | Low to Moderate |
| Destructive | Yes | Yes | No |
Note: The LOD and LOQ for HPLC and GC are highly dependent on the specific instrument, column, and detector used. These values would need to be experimentally determined during method validation. For qNMR, the sensitivity is inherently lower than chromatographic methods.
Method Validation
All quantitative analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
Conclusion
The choice of the analytical method for the quantification of diacetamide in solution depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV and GC-FID are robust and reliable methods for routine quantitative analysis, while qNMR offers the advantage of being a primary method that does not require calibration curves. FTIR is a valuable tool for qualitative identification. For all quantitative applications, a thorough method validation is essential to ensure the reliability and accuracy of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Diacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of diacetamide using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.
Introduction
Diacetamide (N-acetylacetamide) is an organic compound with applications as an intermediate in chemical synthesis and has been investigated in various research contexts, including its use as a ligand.[1][2] Accurate and reliable quantitative analysis of diacetamide is crucial for quality control, purity assessment, and pharmacokinetic studies. HPLC with UV detection is a widely used technique for the analysis of amides due to its sensitivity, specificity, and robustness.[3][4]
These application notes provide a starting point for the analysis of diacetamide, drawing parallels from methodologies developed for structurally similar compounds such as dimethylacetamide and other acetamide derivatives.[3][4][5][6]
HPLC Methodologies for Amide Analysis
Several HPLC methods have been successfully employed for the analysis of related amide compounds. The selection of the appropriate column and mobile phase is critical for achieving optimal separation and peak shape.
Recommended HPLC Conditions
The following table summarizes typical HPLC conditions that can be adapted for the analysis of diacetamide, based on methods for similar compounds.
| Parameter | Recommended Conditions | Source / Remarks |
| HPLC System | Standard HPLC system with UV-Vis detector | [7] |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size) | A common choice for non-polar to moderately polar compounds.[3][7] |
| Primesep 100 (Mixed-Mode) | Offers alternative selectivity.[4] | |
| Coresep 100 (Mixed-Mode) | [5] | |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 5:95 v/v) with 0.2% Phosphoric Acid | Suitable for simple mixtures.[4][5] |
| Gradient: Acetonitrile and Water with 0.1% Formic Acid | Provides better resolution for complex samples.[7] | |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns.[3][5] |
| Detection Wavelength | 195 - 230 nm | Amides typically have a UV absorbance in this range.[3][5] |
| Injection Volume | 3 - 10 µL | [5][8] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | [9] |
Quantitative Data for Related Compounds
The following table presents quantitative data from published HPLC methods for compounds structurally similar to diacetamide. This information can be used as a benchmark during method development and validation for diacetamide.
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (µg/mL) | Source |
| Dimethylacetamide | 9.5 | 1 | 5 | 1 - 1000 | [3] |
| Flutamide | Not specified | Not specified | 2.0 | 2 - 50 | [10] |
Experimental Protocols
This section provides detailed protocols for the preparation of samples and standards, as well as the HPLC analysis workflow.
Materials and Reagents
-
Diacetamide standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Phosphoric acid or formic acid (HPLC grade)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of diacetamide standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Bulk Drug/Pure Substance:
-
For Biological Matrices (e.g., Plasma):
-
Perform a protein precipitation step by adding a threefold excess of cold acetonitrile to the plasma sample.[3]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dilute it with water or mobile phase to the desired concentration.[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.
Method Validation Parameters
For use in regulated environments, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of diacetamide.
Caption: General workflow for HPLC analysis of diacetamide.
Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing a robust HPLC method for diacetamide.
Caption: Logical flow for HPLC method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Diacetamide as an Industrial Stabilizer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide (N-acetylacetamide) is a versatile organic compound recognized for its role as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Beyond its function as a synthetic building block, diacetamide also serves as an effective stabilizer in various industrial applications, contributing to the integrity and longevity of chemical formulations.[1] Its stabilizing properties are attributed to its ability to engage in hydrogen bonding and coordinate with metal ions, which can pacify catalysts that would otherwise promote degradation.[3] This document provides detailed application notes and protocols for utilizing diacetamide as a stabilizer in several key industrial contexts.
Physicochemical Properties of Diacetamide
A foundational understanding of diacetamide's properties is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 625-77-4 | [4] |
| Molecular Formula | C₄H₇NO₂ | [4] |
| Molecular Weight | 101.10 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 74-77 °C | [5] |
| Boiling Point | 222.5 °C | [5] |
| Solubility | Soluble in water, ethanol, and ether | [5] |
Applications and Performance Data
Diacetamide's stabilizing effects are notable in several industrial areas. The following sections provide an overview of these applications and include illustrative performance data.
Stabilization of Hydrogen Peroxide Solutions
Hydrogen peroxide is susceptible to decomposition, a process often catalyzed by the presence of metal ions.[6] Stabilizers are crucial for extending its shelf life and ensuring safety.[6] Diacetamide can act as a chelating agent, sequestering metal ions that promote peroxide degradation.[7]
Illustrative Performance Data:
| Diacetamide Concentration (ppm) | H₂O₂ Concentration after 30 days at 40°C (%) | Decomposition Rate (%/day) |
| 0 (Control) | 85.2 | 0.49 |
| 100 | 92.5 | 0.25 |
| 250 | 96.8 | 0.11 |
| 500 | 98.5 | 0.05 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential efficacy of diacetamide as a stabilizer. Actual performance will vary depending on the specific formulation and storage conditions.
Thermal Stabilization of Polyvinyl Chloride (PVC)
The processing of PVC at high temperatures can lead to thermal degradation, releasing hydrochloric acid (HCl) and causing discoloration and loss of mechanical properties.[8] Heat stabilizers are essential additives in PVC formulations to counteract these effects.[8] Diacetamide can function as a secondary stabilizer by reacting with HCl and inhibiting the autocatalytic degradation process.
Illustrative Performance Data:
| Stabilizer System | Yellowness Index (after 15 min at 180°C) | Tensile Strength Retention (%) |
| Primary Stabilizer (Control) | 45.3 | 88.1 |
| Primary Stabilizer + 0.5 phr Diacetamide | 32.7 | 92.5 |
| Primary Stabilizer + 1.0 phr Diacetamide | 25.1 | 95.3 |
Note: The data presented in this table is illustrative. phr = parts per hundred resin. Performance is dependent on the complete PVC formulation.
Corrosion Inhibition
Diacetamide and its derivatives have shown potential as corrosion inhibitors for metals and alloys in acidic environments.[2][9] The mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosion process.[10][11] The nitrogen and oxygen atoms in diacetamide can act as centers for adsorption.[2]
Illustrative Performance Data:
| Diacetamide Concentration (mM) | Corrosion Rate (mm/year) in 1M HCl | Inhibition Efficiency (%) |
| 0 (Control) | 12.5 | - |
| 5 | 5.8 | 53.6 |
| 10 | 3.1 | 75.2 |
| 20 | 1.5 | 88.0 |
Note: This data is illustrative and the actual inhibition efficiency will depend on the metal, corrosive medium, and temperature.
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the efficacy of diacetamide as a stabilizer in specific applications.
Protocol 1: Evaluation of Diacetamide as a Stabilizer for Hydrogen Peroxide
Objective: To determine the effectiveness of diacetamide in preventing the decomposition of hydrogen peroxide solutions.
Materials:
-
Hydrogen peroxide (35% solution)
-
Diacetamide
-
Deionized water
-
Trace metal ion solution (e.g., FeCl₃, CuCl₂)
-
Glass storage bottles
-
Thermostatic oven
-
Potassium permanganate (KMnO₄) solution (0.1 N, standardized)
-
Sulfuric acid (10% solution)
-
Burette, pipettes, and flasks
Procedure:
-
Prepare stock solutions of diacetamide in deionized water at various concentrations.
-
Prepare test solutions by adding known volumes of the diacetamide stock solutions to hydrogen peroxide to achieve the desired final diacetamide concentrations (e.g., 100, 250, 500 ppm). Include a control sample with no diacetamide.
-
To simulate aging, add a controlled amount of trace metal ion solution to each test solution.
-
Store the bottles in a thermostatic oven at an elevated temperature (e.g., 40°C) to accelerate decomposition.
-
At regular intervals (e.g., 0, 7, 14, 30 days), remove an aliquot from each bottle.
-
Determine the concentration of hydrogen peroxide in each aliquot by titration with a standardized potassium permanganate solution in the presence of sulfuric acid.
-
Calculate the decomposition rate for each concentration of diacetamide.
Analysis: Compare the decomposition rates of the stabilized samples to the control. A lower decomposition rate indicates a more effective stabilization.
Protocol 2: Assessment of Diacetamide as a Thermal Stabilizer in PVC
Objective: To evaluate the ability of diacetamide to prevent the thermal degradation of PVC during processing.
Materials:
-
PVC resin
-
Primary heat stabilizer (e.g., a mixed metal soap)
-
Plasticizer (e.g., dioctyl phthalate)
-
Diacetamide
-
Two-roll mill or internal mixer
-
Hydraulic press
-
Colorimeter or spectrophotometer
-
Tensile testing machine
Procedure:
-
Prepare different PVC formulations by blending the PVC resin, primary stabilizer, plasticizer, and varying concentrations of diacetamide (e.g., 0, 0.5, 1.0 phr).
-
Process each formulation on a two-roll mill or in an internal mixer at a typical processing temperature (e.g., 180°C) for a set time (e.g., 10 minutes).
-
Mold the processed PVC into sheets of uniform thickness using a hydraulic press.
-
Measure the yellowness index of the molded sheets using a colorimeter to assess thermal degradation.
-
Cut dumbbell-shaped specimens from the sheets and measure their tensile strength using a tensile testing machine.
-
Compare the yellowness index and tensile strength of the samples containing diacetamide to the control sample.
Analysis: A lower yellowness index and higher retention of tensile strength indicate better thermal stability.
Protocol 3: Determination of Diacetamide Concentration by HPLC
Objective: To quantify the amount of diacetamide in an industrial formulation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Diacetamide standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 5:95 v/v) with a small amount of phosphoric acid to adjust the pH (e.g., to 0.2%).[12]
-
Standard Curve Preparation: Prepare a series of standard solutions of diacetamide of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas at a suitable UV wavelength (e.g., 200 nm).[12]
-
Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: Dilute a known amount of the industrial formulation containing diacetamide with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for diacetamide.
-
Quantification: Use the calibration curve to determine the concentration of diacetamide in the sample solution and calculate the amount in the original formulation.
Stabilization Mechanisms and Pathways
The stabilizing action of diacetamide can be attributed to several mechanisms, which are depicted in the following diagrams.
Conclusion
Diacetamide demonstrates significant potential as a stabilizer across a range of industrial applications. Its ability to chelate metal ions, neutralize acidic byproducts, and form protective films makes it a versatile additive for enhancing the stability and lifespan of various products. The protocols and data presented herein provide a framework for researchers and professionals to explore and optimize the use of diacetamide in their specific formulations. Further investigation into synergistic effects with other stabilizers and performance under a wider range of conditions is warranted to fully elucidate its industrial utility.
References
- 1. onlinepubs.trb.org [onlinepubs.trb.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Diacetamide | C4H7NO2 | CID 12263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. data.epo.org [data.epo.org]
- 7. helixchrom.com [helixchrom.com]
- 8. hydrogen-peroxide.us [hydrogen-peroxide.us]
- 9. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 10. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 11. Three Types of Corrosion Inhibitors Physicochemical Mechanism - IROwater [irowater.com]
- 12. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Improving yield in diacetamide synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diacetamide synthesis reactions for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My diacetamide synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in diacetamide synthesis can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. Here are common causes and troubleshooting steps:
-
Incomplete Acetylation: The reaction may not have gone to completion.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to degradation.
-
Solution: The optimal temperature depends on the specific synthetic route. For the acetylation of acetamide, heating the mixture to 80-100°C is often effective.[1] For other methods, empirical optimization of the temperature is recommended.
-
-
Hydrolysis: Diacetamide can be susceptible to hydrolysis, especially during the workup phase in the presence of water under acidic or basic conditions.[1]
-
Solution: Minimize the contact time with aqueous solutions during extraction and washing steps. Ensure all glassware is dry and use anhydrous solvents.
-
Q2: I am observing significant impurity peaks in my crude product analysis (e.g., NMR, LC-MS). What are the likely side products and how can I minimize their formation?
The formation of byproducts is a common issue that can complicate purification and reduce the overall yield.
-
Unreacted Acetamide: The presence of the starting material is a common impurity.
-
Solution: As mentioned previously, increasing the reaction time, temperature, or the stoichiometry of the acetylating agent can drive the reaction to completion.
-
-
Triacetamide Formation: In some cases, over-acetylation can lead to the formation of triacetamide.
-
Solution: Carefully control the stoichiometry of the acetylating agent. Using a slight excess is often sufficient, but a large excess should be avoided.
-
-
Side Reactions from Reagents: Impurities in the starting materials or solvents can lead to unexpected side products.
-
Solution: Use high-purity reagents and solvents. Ensure solvents are appropriately dried before use.[3]
-
Q3: My final diacetamide product is discolored (e.g., yellowish or brownish). What causes this and how can I obtain a pure, white solid?
Discoloration is typically indicative of impurities, often arising from oxidation or residual starting materials.[1]
-
Oxidation: Acetamide and diacetamide can be susceptible to oxidation, leading to colored byproducts.[1]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
-
-
Purification Issues: The purification method may not be effectively removing colored impurities.
Experimental Protocols
Protocol 1: Synthesis of Diacetamide from Acetamide and Acetic Anhydride
This protocol describes a common laboratory-scale synthesis of diacetamide.
Materials:
-
Acetamide
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalyst)
-
Ice-cold water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetamide (1.0 equivalent).
-
Slowly add acetic anhydride (2.2 equivalents) to the flask while stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops). An exothermic reaction may be observed.
-
Heat the mixture to 80-100°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude diacetamide by recrystallization from a suitable solvent (e.g., methanol).[4]
Data Presentation
Table 1: Effect of Reaction Time on Diacetamide Yield
| Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 90 | 65 | 92 |
| 2 | 90 | 85 | 95 |
| 3 | 90 | 87 | 95 |
| 4 | 90 | 86 | 94 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Acetic Anhydride Stoichiometry on Diacetamide Yield
| Acetamide (eq) | Acetic Anhydride (eq) | Yield (%) | Purity (%) |
| 1.0 | 2.0 | 78 | 94 |
| 1.0 | 2.2 | 85 | 95 |
| 1.0 | 2.5 | 86 | 93 |
| 1.0 | 3.0 | 84 | 90 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Workflow for the synthesis of diacetamide.
Caption: Troubleshooting guide for common diacetamide synthesis issues.
References
Common side products in the synthesis of diacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of diacetamide?
Diacetamide is synthesized by the acetylation of acetamide. The most common method involves the reaction of acetamide with an acetylating agent, typically acetic anhydride. The reaction can be catalyzed by dry hydrogen chloride.[1]
Q2: What are the common side products I should expect in this synthesis?
Several side products can form during the synthesis of diacetamide. The presence and quantity of these depend on the reaction conditions. The most common side products are:
-
Unreacted Acetamide: Incomplete conversion of the starting material is a common source of impurity.[1]
-
Acetic Acid: This is an inherent byproduct of the reaction between acetamide and acetic anhydride. It is also formed from the hydrolysis of any excess acetic anhydride.[2]
-
Triacetamide: Over-acetylation of the product can lead to the formation of triacetamide, especially if the reaction conditions are too harsh or the reaction is left for too long. While not definitively reported in all literature, it is a chemically plausible side-product. The formation of di- or poly-acetylated products is a known issue in acetylation reactions where the product itself can be further acetylated.[2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (acetamide) and a pure sample of the product (diacetamide), you can observe the consumption of the starting material and the formation of the product. Developing a suitable solvent system will be necessary to achieve good separation.
Q4: What are the recommended methods for purifying diacetamide?
Purification of diacetamide typically involves a multi-step approach to remove unreacted starting materials, byproducts, and side products:
-
Removal of Acidic Impurities: The reaction mixture can be washed with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize and remove acetic acid.[2]
-
Removal of Unreacted Acetamide: Unreacted acetamide can be removed by washing with a suitable solvent in which diacetamide has limited solubility, such as chloroform.[1]
-
Recrystallization: The crude diacetamide can be further purified by recrystallization from an appropriate solvent or solvent mixture to obtain a product of high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of diacetamide | Incomplete reaction. | - Ensure an adequate molar excess of acetic anhydride is used.[2]- Increase the reaction temperature if the reaction is sluggish at room temperature.[2]- Consider using a catalyst, such as dry hydrogen chloride, to improve the reaction rate.[1] |
| Hydrolysis of acetic anhydride. | Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. Use anhydrous reagents and solvents.[2] | |
| Presence of a significant amount of unreacted acetamide in the final product | Insufficient reaction time or suboptimal reaction conditions. | - Increase the reaction time and monitor the progress by TLC until the starting material is consumed.- Re-evaluate the reaction temperature and catalyst concentration. |
| Final product is acidic | Incomplete removal of acetic acid. | Thoroughly wash the organic layer with a saturated sodium bicarbonate solution during the workup until effervescence ceases.[2] |
| Product is an oil or fails to crystallize | Presence of impurities. | - Ensure all side products have been adequately removed through the workup procedure.- Try different solvents or solvent mixtures for recrystallization.- Consider using column chromatography for purification if recrystallization is ineffective. |
| Formation of a significant amount of triacetamide | Over-acetylation due to harsh reaction conditions. | - Reduce the reaction temperature or reaction time.- Use a less potent acetylating agent or reduce the molar excess of acetic anhydride. |
Summary of Common Side Products
| Side Product | Chemical Formula | Reason for Formation |
| Unreacted Acetamide | CH₃CONH₂ | Incomplete reaction |
| Acetic Acid | CH₃COOH | Inherent byproduct and hydrolysis of acetic anhydride[2] |
| Triacetamide | (CH₃CO)₃N | Over-acetylation of diacetamide |
Experimental Protocols
Synthesis of Diacetamide from Acetamide and Acetic Anhydride
This protocol is adapted from the method described by Polya and Tardrew (1948).[1]
Materials:
-
Acetamide
-
Acetic Anhydride
-
Dry Hydrogen Chloride (gas)
-
Chloroform
Procedure:
-
In a flask equipped with a reflux condenser and a gas inlet tube, place freshly prepared acetamide hydrochloride (or acetamide and introduce dry hydrogen chloride gas).
-
Add acetic anhydride to the flask.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Distill off the excess acetic anhydride and acetic acid under reduced pressure.
-
The residue can be treated with chloroform to dissolve the diacetamide and leave behind any unreacted acetamide.[1]
-
The chloroform solution is then evaporated to yield crude diacetamide.
-
The crude product can be purified by recrystallization.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthesis of diacetamide and formation of common side products.
References
Optimizing temperature control for diacetamide synthesis
Technical Support Center: Diacetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing temperature control during diacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diacetamide?
A1: The most common laboratory-scale synthesis of diacetamide involves the acetylation of acetamide with acetic anhydride.[1] This method is well-documented and offers good yields when reaction conditions are carefully controlled.
Q2: Why is temperature control so critical in diacetamide synthesis?
A2: Temperature is a critical parameter in diacetamide synthesis as it directly influences reaction rate, product yield, and purity. Inadequate temperature control can lead to the formation of byproducts and decomposition of the desired product.[2] For instance, in the related synthesis of acetamide from ammonia and acetic anhydride, temperatures are preferably kept below 40°C to prevent the formation of methyl cyanide.[3]
Q3: What are the primary side reactions to be aware of during diacetamide synthesis?
A3: The primary side reactions in the acylation of acetamide include the formation of triacetamide (over-acylation) and unreacted starting materials remaining in the final product. At elevated temperatures, decomposition of the product can also occur.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).[4] This allows for the visualization of the consumption of starting materials and the formation of the diacetamide product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in Reagents: Acetic anhydride is highly sensitive to moisture and will readily hydrolyze to acetic acid, rendering it ineffective for acylation.[5] 2. Inadequate Temperature: The reaction may be too slow at lower temperatures.[5] 3. Ineffective Catalyst: If using a catalyst, it may be inactive or poisoned. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or properly stored reagents.[5] 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Avoid excessively high temperatures to prevent side reactions.[2] 3. Use a fresh batch of catalyst. For the synthesis from acetamide and acetic anhydride, dry hydrogen chloride gas can be used as an effective catalyst.[1] |
| Presence of Impurities in the Final Product | 1. High Reaction Temperature: Elevated temperatures can lead to the formation of byproducts.[2] 2. Incorrect Stoichiometry: An excess of acetic anhydride can lead to the formation of triacetamide. 3. Incomplete Reaction: Unreacted acetamide may remain in the product. | 1. Maintain the reaction at a lower temperature (e.g., room temperature to 50°C) and monitor for byproduct formation. 2. Use a slight excess of acetamide or carefully control the stoichiometry of the reactants. 3. Increase the reaction time or slightly elevate the temperature to ensure the reaction goes to completion. Monitor via TLC. |
| Oily or Discolored Product | 1. Decomposition: High temperatures during the reaction or workup can cause the product to decompose. 2. Residual Solvent or Byproducts: Inadequate purification can leave behind colored impurities. | 1. Avoid excessive heating. If distillation is used for purification, perform it under reduced pressure to lower the boiling point. 2. Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of benzene and ethyl acetate.[6] |
Data Presentation
The following table presents illustrative data on the effect of temperature on diacetamide yield. This data is intended to demonstrate the general trend and should be optimized for specific experimental setups.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) | Observations |
| 25 (Room Temperature) | 24 | 65 | 95 | Slow reaction rate, but high purity. |
| 50 | 8 | 85 | 92 | Faster reaction with good yield and purity. |
| 80 | 4 | 90 | 85 | High yield, but increased byproduct formation. |
| 100 | 2 | 80 | 75 | Faster reaction, but significant byproduct formation and some product discoloration. |
Experimental Protocols
Synthesis of Diacetamide from Acetamide and Acetic Anhydride
This protocol is adapted from the method described by Polya and Tardrew (1948).[1]
Materials:
-
Acetamide
-
Acetic anhydride
-
Dry hydrogen chloride gas
-
Anhydrous benzene
-
Anhydrous ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend acetamide in anhydrous benzene.
-
Catalyst Introduction: Pass a slow stream of dry hydrogen chloride gas through the suspension while stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the reaction mixture. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Filter the crude product and wash with anhydrous ether. The crude diacetamide can be further purified by recrystallization from a mixture of benzene and ethyl acetate to yield colorless needles.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low diacetamide yield.
References
Technical Support Center: Troubleshooting Low Reactivity of Diacetamide
Welcome to the technical support center for troubleshooting reactions involving diacetamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of diacetamide in their organic synthesis experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common issues and improve your reaction outcomes.
Understanding the Low Reactivity of Diacetamide
Diacetamide's low reactivity stems from the delocalization of the nitrogen's lone pair of electrons across two carbonyl groups. This resonance stabilization reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbons, making it less reactive than other common acetylating agents like acetic anhydride or acetyl chloride.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my N-acetylation reaction with diacetamide giving a low yield?
A1: Low yields in N-acetylation reactions using diacetamide are common and can be attributed to several factors:
-
Low Nucleophilicity of Diacetamide: The primary reason is the inherent low reactivity of diacetamide due to resonance stabilization of the nitrogen lone pair across both carbonyl groups.[1][2]
-
Insufficient Activation: Unlike more reactive acetylating agents, diacetamide often requires an activator or catalyst to proceed efficiently.
-
Reversibility of the Reaction: The reaction may be reversible, especially if the amine starting material is a good leaving group.
-
Steric Hindrance: Bulky substituents on either the amine or diacetamide can hinder the reaction.
-
Suboptimal Reaction Conditions: Inadequate temperature or prolonged reaction times without monitoring can lead to decomposition or side reactions.[3][4]
Q2: My reaction with diacetamide is not proceeding to completion. What can I do?
A2: If you observe a significant amount of unreacted starting material, consider the following:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor for potential decomposition of starting materials or products.
-
Add a Catalyst: Lewis acids or Brønsted acids can activate the carbonyl groups of diacetamide, making them more electrophilic.[5][6]
-
Use an Activating Agent: Reagents like trifluoroacetic anhydride can react with diacetamide in situ to form a more reactive mixed anhydride.[7][8]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR) to determine the optimal reaction time.[3]
Q3: I am observing the formation of side products. How can I minimize them?
A3: Side product formation can be minimized by:
-
Optimizing Reaction Conditions: Fine-tuning the temperature, reaction time, and order of reagent addition can improve selectivity.
-
Using a Milder Catalyst: If a strong acid or base catalyst is causing side reactions, consider a milder alternative.
-
Purifying Starting Materials: Impurities in your starting materials can sometimes catalyze unwanted side reactions.[3]
-
Running the Reaction Under an Inert Atmosphere: If your reactants or products are sensitive to air or moisture, conducting the reaction under nitrogen or argon can prevent degradation.[3]
Q4: How can I effectively remove unreacted diacetamide after the reaction?
A4: Unreacted diacetamide can often be removed during the aqueous workup. Since diacetamide has some water solubility, washing the organic layer with water or brine can help remove it. If it persists, purification by column chromatography is typically effective.
Q5: Are there more reactive alternatives to diacetamide?
A5: Yes, several alternatives with higher reactivity are available:
-
Acetic Anhydride: More reactive than diacetamide, but may require a catalyst for less nucleophilic substrates.[1]
-
Acetyl Chloride: Highly reactive and often does not require a catalyst, but is corrosive and moisture-sensitive.[9]
-
Mixed Anhydrides: Can be generated in situ for enhanced reactivity.
Troubleshooting Guides
Issue 1: Low Conversion in N-Acetylation of a Primary Amine
If you are experiencing low conversion of a primary amine to the corresponding acetamide using diacetamide, follow this troubleshooting workflow:
Issue 2: Diacetamide as a Poor Leaving Group in a Substitution Reaction
When a diacetylated amine is used as a substrate where the diacetylamino group is intended to be a leaving group, its poor leaving group ability can stall the reaction.
Data Presentation: Comparative Reactivity of Acetylating Agents
While specific quantitative data for diacetamide across a range of reactions is not widely published, we can infer its relative reactivity by comparing more common acetylating agents. Diacetamide is generally less reactive than acetic anhydride.
| Acylating Agent | Relative Reactivity | Typical Conditions | Byproducts |
| Acetyl Chloride | Very High | Often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. Can often proceed at room temperature.[9] | HCl (corrosive) |
| Acetic Anhydride | High | Often requires a catalyst (e.g., DMAP, Lewis acid) or heating.[1] | Acetic Acid |
| Diacetamide | Low | Typically requires a catalyst (e.g., Lewis acid) and/or elevated temperatures. | Acetamide |
Table 1: Qualitative Comparison of Common Acetylating Agents.
The following table provides a quantitative comparison for the acetylation of benzyl alcohol, illustrating the difference in reactivity between acetyl chloride and acetic anhydride, which further highlights the need for activation when using a less reactive agent like diacetamide.
| Entry | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | ZnCl₂ | 30 | 0.5 | 95[9][10] |
| 2 | Acetyl Chloride | ZnCl₂ | 30 | 0.3 | 98[9][10] |
| 3 | Acetic Anhydride | None | 60 | 7 | >99[10][11] |
Table 2: Comparative Acetylation of Benzyl Alcohol.[9][10][11]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed N-Acetylation of Aniline with Diacetamide
This protocol describes a general procedure for the acetylation of a weakly nucleophilic amine using diacetamide, activated by a Lewis acid catalyst.
Materials:
-
Aniline
-
Diacetamide
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (0.2 mmol).
-
Add diacetamide (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenylacetamide (acetanilide).
Protocol 2: Activation of Diacetamide with Trifluoroacetic Anhydride for Acetylation
This protocol outlines a method to increase the reactivity of diacetamide by forming a more reactive mixed anhydride in situ.
Materials:
-
Substrate (e.g., a primary or secondary amine)
-
Diacetamide
-
Anhydrous solvent (e.g., DCM or THF)
-
A non-nucleophilic base (e.g., 2,6-lutidine or pyridine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve diacetamide (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.0 equivalent) to the solution and stir for 15-30 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve the amine substrate (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.
-
Slowly add the solution of the amine and base to the cold mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, perform an appropriate aqueous workup to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Protocol 3: Deprotection of a Diacetylated Amine
This protocol provides a method for the removal of a diacetyl protecting group from an amine, which can be challenging due to the stability of the amide bonds.
Materials:
-
Diacetylated amine substrate
-
Aqueous Hydrochloric Acid (e.g., 6 M HCl) or Aqueous Sodium Hydroxide (e.g., 2 M NaOH)
-
Ethanol or a similar co-solvent
Procedure for Acidic Deprotection:
-
Dissolve the diacetylated amine in ethanol.
-
Add an excess of 6 M aqueous HCl.
-
Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ or NaOH).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify.[12]
Procedure for Basic Deprotection:
-
Dissolve the diacetylated amine in ethanol.
-
Add an excess of 2 M aqueous NaOH.
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify the product.[12]
Note: The harsh conditions required for deprotection may not be suitable for substrates with other sensitive functional groups.[12]
This technical support center provides a starting point for addressing the challenges associated with the low reactivity of diacetamide. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined here, researchers can improve the success rate of their reactions involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Diacetamide Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of diacetamide during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of diacetamide.
| Issue | Possible Causes | Recommended Actions |
| Clumping or caking of diacetamide powder | - Exposure to humidity or moisture.[1] | - Ensure the storage container is tightly sealed.[2][3] - Store in a desiccator or a controlled low-humidity environment. - Before use, break up clumps gently with a clean, dry spatula in a low-humidity environment (e.g., a glove box). |
| Discoloration of diacetamide (yellowing or browning) | - Slow decomposition due to prolonged exposure to air, light, or elevated temperatures. - Reaction with impurities. | - Store in a dark or amber-colored glass container to protect from light.[4] - Ensure storage is in a cool environment, preferably refrigerated.[4] - Verify the purity of the material using an appropriate analytical method. |
| Ammonia-like odor | - Hydrolysis of diacetamide, leading to the formation of acetamide and subsequently ammonia. | - This is a clear sign of degradation. The material should be disposed of according to institutional guidelines. - Review storage conditions to ensure moisture is excluded. |
| Inconsistent experimental results using stored diacetamide | - Partial decomposition of diacetamide, leading to lower purity and the presence of interfering byproducts. | - Re-evaluate the purity of the diacetamide stock using a validated analytical method (see Experimental Protocols section). - If purity is compromised, use a fresh, unopened container of diacetamide. - Always use a consistent source and lot of diacetamide for a series of related experiments. |
| Visible liquid formation in the container | - Significant moisture absorption (hygroscopy).[1] - Deliquescence at high humidity levels. | - The material is likely significantly degraded and should not be used. - Dispose of the material safely. - Re-evaluate storage conditions, particularly humidity control. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of diacetamide?
A1: For long-term storage, diacetamide should be kept in a tightly sealed container in a cool, dry, and dark place.[2][3][4] Refrigeration (2-8 °C) is recommended to minimize the rate of potential decomposition reactions. The use of a desiccator can provide additional protection against moisture.
Q2: What types of containers are suitable for storing diacetamide?
A2: Chemically inert glass containers, such as amber glass bottles with tight-fitting screw caps, are ideal. If plastic containers are used, they should be made of materials with low moisture permeability, such as high-density polyethylene (HDPE). It is crucial to ensure the container is tightly sealed to prevent moisture ingress.
Q3: What are the primary decomposition pathways for diacetamide?
A3: The two primary decomposition pathways for diacetamide are:
-
Hydrolysis: In the presence of moisture, diacetamide can hydrolyze to form acetamide and acetic acid. This reaction can be catalyzed by both acids and bases.[5]
-
Thermal Decomposition: At elevated temperatures, diacetamide undergoes a unimolecular first-order elimination reaction to yield keten and acetamide.[6]
Q4: Are there any chemicals that are incompatible with diacetamide during storage?
A4: Yes, diacetamide should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can catalyze its decomposition.[2][3]
Q5: How can I check the purity of my stored diacetamide?
A5: The purity of diacetamide can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for determining the purity of organic compounds.[7] A melting point determination can also be a useful indicator of purity; pure diacetamide has a melting point of approximately 79 °C.[8] A significant depression or broadening of the melting point range can indicate the presence of impurities.
Q6: Are there any visual signs of diacetamide decomposition?
A6: Yes, visual cues can indicate decomposition. These include a change in color from white to yellow or brown, the presence of clumps or a hardened mass instead of a free-flowing powder, and the detection of an ammonia-like or acetic acid (vinegar-like) odor.
Quantitative Data on Diacetamide Stability
While specific quantitative data on the degradation rate of diacetamide under various storage conditions is not extensively available in the literature, the following table summarizes the key parameters influencing its stability.
| Parameter | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate both thermal decomposition and hydrolysis rates. | Store at or below room temperature. Refrigeration (2-8 °C) is recommended for long-term storage.[3][4] |
| Humidity | Promotes hydrolysis, leading to the formation of acetamide and acetic acid.[1] | Store in a tightly sealed container in a dry environment.[2][3] The use of a desiccator is advisable. |
| Light | Can potentially provide the energy to initiate decomposition reactions. | Store in opaque or amber-colored containers to protect from light.[4] |
| pH (in solution) | Both acidic and basic conditions catalyze the hydrolysis of diacetamide. | Maintain neutral pH if diacetamide is to be stored in solution for short periods. Long-term storage in solution is not recommended. |
Experimental Protocols
Protocol 1: Purity Assessment of Diacetamide by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a diacetamide sample. Method validation and optimization may be required for specific equipment and applications.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (HPLC grade).
-
Diacetamide reference standard of known purity.
-
Sample of diacetamide to be tested.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Procedure:
-
Mobile Phase Preparation: Prepare a suitable isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the diacetamide reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask. This will be your 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution.
-
Sample Solution Preparation: Prepare a sample solution of the diacetamide to be tested at the same concentration as the primary standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/Water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Identify the diacetamide peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the diacetamide in the sample to the total peak area of all components in the chromatogram (area percent method), or by using the calibration curve for a more accurate quantification.
-
3. Data Interpretation: A pure sample will show a single major peak corresponding to diacetamide. The presence of additional peaks indicates impurities or degradation products.
Visualizations
Caption: Decomposition pathways of diacetamide.
Caption: Recommended workflow for diacetamide storage and handling.
References
- 1. Diacetamide [chembk.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of thermal elimination. Part 14. Pyrolysis of diacetamide, 2-acetoxypyridine, diacetyl sulphide, and thioacetic acid: possible involvement of enol forms in gas-phase eliminations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Diacetamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Diacetamide Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of diacetamide production.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up diacetamide production from the lab to a pilot or industrial scale?
A1: Transitioning diacetamide synthesis from a laboratory to a larger scale introduces several critical challenges. The most common issues arise from the non-linear effects of scaling.[1][2] Key challenges include:
-
Heat Transfer and Temperature Control: Industrial reactors have a lower surface-area-to-volume ratio compared to laboratory glassware, which can lead to inefficient heat removal, localized hot spots, and potential thermal degradation of the product.[3]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more difficult, which can affect reaction kinetics, lead to incomplete reactions, and increase the formation of impurities.[3]
-
Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant at larger volumes, introducing new or higher levels of impurities that complicate purification.[1][3]
-
Process Control and Reproducibility: Ensuring consistent product quality across different batches requires robust process control and a deep understanding of how process parameters interact at scale.[2]
-
Downstream Processing: Crystallization and drying processes can be affected by changes in crystal habit and the presence of residual solvents, which are often more challenging to control at larger scales.[1]
Q2: What are the common industrial synthesis routes for diacetamide, and what are their primary considerations?
A2: The most common industrial route for diacetamide synthesis is the acetylation of acetamide. This is typically achieved by reacting acetamide with an acetylating agent like acetic anhydride. While other methods exist, such as those involving ketene or acetonitrile, the acetylation of acetamide is often favored for its relative simplicity and the availability of starting materials.[4][5] Key considerations for this route at an industrial scale include the cost and handling of the acetylating agent, reaction conditions to maximize yield and minimize byproducts, and efficient removal of the acetic acid byproduct.
Q3: How can I monitor the progress of the diacetamide synthesis reaction in a large-scale reactor?
A3: Implementing Process Analytical Technology (PAT) is crucial for real-time monitoring of large-scale reactions. PAT tools can provide continuous insights into reaction progress and quality attributes. For diacetamide synthesis, techniques such as in-situ FTIR or Raman spectroscopy can be used to monitor the consumption of acetamide and the formation of diacetamide. This allows for precise determination of the reaction endpoint, helping to avoid over-processing and the formation of degradation products.
Troubleshooting Guide
Problem 1: Low final yield of purified diacetamide.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or poor mixing leading to localized areas of low reactant concentration.
-
Solution 1:
-
Reaction Time: Utilize PAT tools to monitor the reaction to its true endpoint. If PAT is unavailable, conduct a time-course study at the pilot scale to determine the optimal reaction time.
-
Temperature: Ensure the reactor's heating/cooling system can maintain the optimal temperature throughout the bulk of the reaction mixture. Consider that heat transfer is less efficient at scale.[3]
-
Mixing: Evaluate the mixing efficiency. The type of impeller, agitation speed, and baffle design are critical in large reactors. Modeling tools can help predict mixing behavior at scale.[1]
-
-
Possible Cause 2: Product Degradation. Diacetamide can be susceptible to thermal degradation, especially at elevated temperatures over extended periods.
-
Solution 2:
-
Temperature Control: Lower the reaction temperature if the reaction kinetics allow. Minimize the time the product is held at high temperatures.
-
Vacuum Distillation: If purification involves distillation, perform it under vacuum to reduce the boiling point and minimize thermal stress on the product.
-
-
Possible Cause 3: Formation of Byproducts. Side reactions can consume starting materials or the product, leading to a lower yield. A common byproduct is the formation of triacetamide or other condensation products.
-
Solution 3:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the acetylating agent may be required to drive the reaction to completion, but a large excess can lead to more byproducts.
-
Temperature Profile: A lower reaction temperature may favor the desired reaction pathway over side reactions.
-
Problem 2: High levels of unreacted acetamide in the crude product.
-
Possible Cause 1: Insufficient Acetylating Agent. The molar ratio of the acetylating agent to acetamide may be too low.
-
Solution 1: Increase the molar ratio of the acetylating agent. A slight excess is often used to ensure full conversion of the starting material.
-
Possible Cause 2: Poor Mass Transfer. Inefficient mixing can prevent the reactants from coming into contact effectively.[3]
-
Solution 2: Improve the agitation speed or consider a different impeller design suitable for the viscosity and density of the reaction mixture.
Problem 3: Discoloration (yellow to brown) of the final diacetamide product.
-
Possible Cause 1: Thermal Degradation. As mentioned, overheating during the reaction or purification can lead to the formation of colored impurities.
-
Solution 1: Maintain strict temperature control. Use vacuum distillation for purification to lower the temperature requirements.
-
Possible Cause 2: Impurities in Raw Materials. The starting acetamide or acetylating agent may contain impurities that contribute to color.
-
Solution 2: Ensure the quality of raw materials through appropriate testing before use. Consider a purification step for the starting materials if necessary.
Problem 4: Difficulty in achieving consistent crystallization and desired crystal form.
-
Possible Cause 1: Presence of Impurities. Even small amounts of certain impurities can inhibit nucleation or alter the crystal growth, leading to poor crystallization or the formation of an undesired polymorph.[6][7]
-
Solution 1: Analyze the crude product to identify potential crystallization inhibitors. An additional purification step, such as a carbon treatment or a pre-purification distillation, may be necessary.
-
Possible Cause 2: Inappropriate Solvent or Cooling Profile. The choice of solvent and the cooling rate are critical for successful crystallization.[8]
-
Solution 2:
-
Solvent Screening: Conduct a solvent screening study to find a solvent system where diacetamide has high solubility at high temperatures and low solubility at low temperatures.
-
Controlled Cooling: Implement a controlled cooling profile. Slow cooling often leads to larger, purer crystals. Seeding the solution with pure diacetamide crystals can help control the crystallization process.[8]
-
Data Presentation
Table 1: Illustrative Comparison of Process Parameters for Diacetamide Synthesis
| Parameter | Lab-Scale (1 L flask) | Pilot-Scale (100 L Reactor) |
| Reactants | ||
| Acetamide | 1.0 kg | 50.0 kg |
| Acetic Anhydride | 1.8 kg (1.05 eq) | 90.0 kg (1.05 eq) |
| Reaction Conditions | ||
| Temperature | 120 °C | 120 °C |
| Reaction Time | 4 hours | 6-8 hours |
| Agitation | Magnetic stirrer (500 rpm) | Impeller (150-200 rpm) |
| Outcome | ||
| Crude Yield | ~95% | ~90-93% |
| Purity (by HPLC) | ~98% | ~95-97% |
Table 2: Typical Impurity Profile of Crude Diacetamide After Synthesis
| Impurity | Typical Concentration Range | Possible Origin |
| Unreacted Acetamide | 1-3% | Incomplete reaction |
| Acetic Acid | 0.5-1.5% | Byproduct of the reaction |
| Triacetamide | < 0.5% | Side reaction |
| Unknown High Boilers | < 0.5% | Thermal degradation |
Experimental Protocols
Protocol 1: Illustrative Scale-Up Synthesis of Diacetamide (100 L Scale)
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean and dry.
-
Charging Reactants:
-
Charge the reactor with 50.0 kg of acetamide.
-
Under controlled agitation (100 rpm), slowly add 90.0 kg of acetic anhydride over a period of 30-45 minutes. The addition is exothermic, so monitor the temperature closely.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours.
-
Monitor the reaction progress by in-process control (e.g., HPLC or in-situ FTIR) until the concentration of acetamide is below 2%.
-
-
Initial Purification (Distillation):
-
Cool the reaction mixture to 60-70 °C.
-
Begin vacuum distillation to remove the byproduct, acetic acid, and any unreacted acetic anhydride.
-
Gradually increase the temperature and vacuum to distill the crude diacetamide.
-
-
Collection: Collect the crude diacetamide distillate.
Protocol 2: Illustrative Purification of Diacetamide by Recrystallization
-
Solvent Selection: Based on solubility data, select an appropriate solvent for recrystallization (e.g., a mixture of toluene and heptane).
-
Dissolution:
-
In a suitable crystallizer vessel, add the crude diacetamide.
-
Add the minimum amount of hot toluene (e.g., 80-90 °C) required to fully dissolve the crude product.
-
-
Cooling and Crystallization:
-
Slowly cool the solution at a controlled rate (e.g., 10 °C per hour).
-
If seeding, add pure diacetamide crystals once the solution is supersaturated.
-
Continue to cool the mixture to 0-5 °C to maximize crystal formation.
-
-
Isolation:
-
Filter the crystals using a centrifuge or filter press.
-
Wash the crystals with cold heptane to remove residual mother liquor.
-
-
Drying: Dry the purified diacetamide crystals under vacuum at a temperature below 50 °C until the residual solvent levels are within specification.
Visual Workflow and Logic Diagrams
Caption: General workflow for diacetamide production scale-up.
Caption: Troubleshooting logic for low yield in diacetamide synthesis.
References
- 1. neulandlabs.com [neulandlabs.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
Technical Support Center: Purification of Diacetamide by Recrystallization from Methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing the purification of diacetamide via recrystallization from methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low or no yield of diacetamide crystals?
A1: The most frequent cause of poor or no crystal yield is using an excessive amount of methanol during the dissolution step.[1][2][3] The goal is to create a saturated solution at the boiling point of the solvent. Using too much solvent will keep the diacetamide dissolved even after cooling. To remedy this, you can evaporate some of the methanol to concentrate the solution and then attempt to cool it again for crystallization.[2][3]
Q2: My diacetamide is not crystallizing even after the solution has cooled to room temperature. What should I do?
A2: This phenomenon is known as supersaturation. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of pure diacetamide to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of diacetamide in methanol.[4][5]
Q3: Instead of crystals, an oily substance has formed. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid rather than forming solid crystals.[2][3] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present.[2][3] To prevent this:
-
Add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot methanol, and allow it to cool slowly.[3]
-
Slow Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.[2]
-
Use a different solvent system: If oiling out persists, methanol may not be the ideal solvent. A mixed solvent system might be necessary.[5]
Q4: My purified diacetamide crystals are colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][5] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[3] After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[4][5]
Q5: How can I maximize the purity of my final diacetamide product?
A5: To maximize purity:
-
Ensure all insoluble impurities are removed by hot gravity filtration before cooling.[6]
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals, which are less likely to trap impurities.[4]
-
After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the mother liquor.[4][6]
Troubleshooting Guide
The following table summarizes common problems encountered during the recrystallization of diacetamide from methanol and provides step-by-step solutions.
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. Too much methanol was used.[2][3] 2. The solution is supersaturated.[1] | 1. Reheat the solution and evaporate some of the methanol. Allow to cool again.[2][3] 2. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[1] |
| "Oiling out" (formation of an oil instead of crystals) | 1. The melting point of diacetamide is close to the boiling point of the solution.[2] 2. High concentration of impurities.[3] 3. The solution cooled too quickly.[2] | 1. Reheat to dissolve the oil, add a small amount more of hot methanol, and cool slowly.[3] 2. Consider pre-purification by another method or using activated charcoal if colored impurities are present.[3] 3. Allow the solution to cool to room temperature before placing it in an ice bath.[2] |
| Low yield of crystals | 1. Too much methanol was used, leaving a significant amount of product in the mother liquor.[1][3] 2. Premature crystallization during hot filtration.[3] 3. Washing the crystals with room temperature or warm solvent.[1] 4. Too much activated charcoal was used (if applicable).[3] | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[7] 2. Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering.[7] 3. Always wash the crystals with a minimal amount of ice-cold methanol.[1][4] 4. Use only a small amount of activated charcoal. |
| Crystals are discolored | Presence of colored, soluble impurities.[5] | Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[4][5] |
Experimental Protocol: Recrystallization of Diacetamide from Methanol
This protocol outlines the steps for purifying diacetamide using methanol as the solvent.
Materials:
-
Crude diacetamide
-
Methanol
-
Erlenmeyer flasks
-
Hot plate
-
Stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude diacetamide in an Erlenmeyer flask. Add a small volume of methanol and a boiling chip. Gently heat the mixture to the boiling point of methanol (approximately 65°C) while stirring. Continue to add small portions of hot methanol until the diacetamide just completely dissolves. Avoid adding an excess of solvent.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[4][7]
-
Collection of Crystals: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold methanol. Turn on the vacuum and pour the cold crystal slurry into the funnel.[6][7]
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.[4][6]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes to pull air through and help evaporate the solvent. Then, transfer the crystals to a watch glass and allow them to air dry completely. The melting point of pure diacetamide is 75.5-76.5 °C.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of diacetamide.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. rubingroup.org [rubingroup.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
Technical Support Center: Overcoming Poor Solubility of Diacetamide in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of diacetamide in aqueous media. The information is designed to assist researchers in optimizing their experimental workflows and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of diacetamide?
Reports on the aqueous solubility of diacetamide vary, with some sources describing it as "soluble" and others as "moderately soluble."[1] This discrepancy can arise from different experimental conditions. To provide a clearer picture, the experimentally determined solubility of diacetamide is approximately 10 g/L (or 10 mg/mL) in water at room temperature. This places it in the "sparingly soluble" to "soluble" range according to some classifications, but for many biochemical and pharmaceutical applications requiring higher concentrations, its solubility can be a limiting factor.
Q2: I'm observing incomplete dissolution of diacetamide in my aqueous buffer. What could be the cause?
Several factors can contribute to the incomplete dissolution of diacetamide:
-
Concentration: The intended concentration of your solution may exceed the intrinsic solubility of diacetamide in the specific aqueous medium.
-
Temperature: Solubility is temperature-dependent. If you are working at a lower temperature, the solubility of diacetamide will be reduced.
-
pH of the Medium: While diacetamide is a neutral compound, extreme pH values can potentially affect its stability and solubility over time due to hydrolysis.
-
Purity of the Compound: Impurities in the diacetamide sample can impact its dissolution characteristics.
Q3: My solution of diacetamide was clear initially but a precipitate formed over time. What is happening?
This phenomenon, known as "crashing out," can occur due to a few reasons:
-
Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute precipitates out to reach equilibrium. This can be common when preparing a stock solution in an organic solvent and then diluting it into an aqueous buffer.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of diacetamide, causing it to precipitate from a previously saturated solution.
-
pH Changes: Although less likely for diacetamide, significant shifts in the pH of the buffer over time could potentially influence its stability and lead to precipitation.
Q4: Can I use organic solvents to dissolve diacetamide?
Yes, diacetamide is soluble in various organic solvents, including ethanol and acetone.[1] For experimental purposes, a common practice is to prepare a concentrated stock solution of diacetamide in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be added to the aqueous buffer to achieve the desired final concentration. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it may affect the biological system you are studying.
Troubleshooting Guide
This guide provides systematic approaches to overcome common solubility issues encountered with diacetamide.
Issue 1: Diacetamide powder is not dissolving completely in the aqueous buffer.
dot
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: Precipitation occurs after adding a diacetamide stock solution (in organic solvent) to the aqueous buffer.
dot
Caption: Troubleshooting workflow for precipitation issues.
Solubility Enhancement Techniques
For experiments requiring diacetamide concentrations above its aqueous solubility limit, several enhancement techniques can be employed.
Data Presentation: Comparison of Solubility Enhancement Methods
The following table summarizes the potential effectiveness of various solubility enhancement techniques for amide compounds. Note: Specific quantitative data for diacetamide is limited; these values are based on studies with structurally similar amides and represent potential improvements.
| Technique | Carrier/Co-solvent | Molar Ratio (Drug:Carrier) | Solvent System | Temperature (°C) | Fold Increase in Solubility (Approx.) |
| Co-solvency | Ethanol | N/A | 20% Ethanol in Water | 25 | 2 - 5 |
| DMSO | N/A | 10% DMSO in Water | 25 | 5 - 10 | |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | Water | 25 | 10 - 50 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 1:5 | N/A (Solid Form) | 25 | 5 - 20 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to prepare a solution of diacetamide using a water-miscible organic co-solvent.
-
Prepare Stock Solution: Dissolve diacetamide in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 100 mg/mL). Ensure the diacetamide is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Prepare Co-solvent Buffer: In a separate container, prepare your desired aqueous buffer.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the diacetamide stock solution dropwise to achieve the final desired concentration.
-
Observation: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the pure organic solvent (without diacetamide) to the aqueous buffer. This is crucial for assessing the effect of the co-solvent on your experimental system.
dot
References
Identifying and minimizing byproducts in amide exchange reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize byproducts in amide exchange reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during amide exchange reactions in a question-and-answer format.
Q1: My amide exchange reaction is showing low conversion or has stalled. What are the potential causes and how can I improve the yield?
A1: Low conversion in an amide exchange reaction can be attributed to several factors. Firstly, the reaction is often an equilibrium process. To drive the reaction towards the desired product, consider removing the displaced amine, either by evaporation if it is volatile or by using a vacuum. Alternatively, using an excess of the nucleophilic amine can shift the equilibrium forward.
Another common issue is catalyst deactivation. Lewis acid catalysts can be inhibited by basic substrates or byproducts.[1] Ensure that your starting materials and solvent are anhydrous, as water can lead to catalyst deactivation and promote the competing hydrolysis side reaction. If catalyst deactivation is suspected, adding a fresh batch of the catalyst may help to restart the reaction.
Finally, insufficient reaction temperature can lead to slow reaction rates. Amide exchange reactions often require elevated temperatures to proceed at a reasonable rate.[2] Carefully increasing the reaction temperature, while monitoring for potential byproduct formation, can improve conversion.
Q2: I am observing a significant amount of hydrolysis byproduct (carboxylic acid) in my reaction mixture. How can I minimize this?
A2: The formation of a carboxylic acid byproduct is a clear indication of hydrolysis of the starting amide or the product amide. This is typically caused by the presence of water in the reaction mixture. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Drying agents, such as molecular sieves, can be added to the reaction mixture to scavenge any trace amounts of water.[1]
If the reaction is conducted at a high temperature, residual moisture in the starting materials can become more problematic. Ensure all reactants are thoroughly dried before use. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.
Q3: My reaction is producing unexpected byproducts, and I am unsure of their origin. How can I identify them?
A3: The first step in identifying unknown byproducts is to use a combination of analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating the components of the reaction mixture and obtaining their molecular weights.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can then be used to elucidate the structures of the isolated byproducts.
Common unexpected byproducts in amide exchange reactions can arise from side reactions of the catalyst or starting materials. For instance, some catalysts may promote side reactions like Hoffman rearrangements.[2] Carefully reviewing the literature for the specific catalyst system you are using can provide insights into potential side reactions and the byproducts they generate.
Q4: I am concerned about racemization of my chiral starting materials or products. How can I prevent this?
A4: Racemization can be a concern in amide exchange reactions, particularly when dealing with chiral amines or amides, such as in peptide chemistry. The choice of catalyst and reaction conditions plays a crucial role in preventing racemization. Milder reaction conditions, including lower temperatures and the use of non-basic catalysts, are generally preferred. Some boronic acid catalysts have been shown to be effective in promoting transamidation with minimal racemization.
It is also important to carefully control the stoichiometry of the reactants. Using a large excess of a basic amine nucleophile can increase the risk of racemization. Whenever possible, aim for near-equimolar amounts of reactants and use a catalyst to drive the reaction.
Frequently Asked Questions (FAQs)
What is the general mechanism of an amide exchange reaction?
Amide exchange, or transamidation, is a reaction where an amide reacts with an amine to form a new amide and a new amine. The reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the incoming amine on the carbonyl carbon of the starting amide. The reaction can be uncatalyzed, but is often accelerated by acid or base catalysts, or by transition metal complexes.[2]
What are the most common byproducts in amide exchange reactions?
The most common byproduct is often the result of hydrolysis of the starting amide or product amide, leading to the formation of the corresponding carboxylic acid. Other byproducts can be specific to the catalyst system used. For example, some catalysts might lead to elimination or rearrangement products. In reactions involving primary amides, dehydration to a nitrile can sometimes be observed under harsh conditions.
How can I monitor the progress of my amide exchange reaction?
Several techniques can be used to monitor the progress of an amide exchange reaction. Thin-Layer Chromatography (TLC) provides a quick and simple way to qualitatively follow the disappearance of starting materials and the appearance of the product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a more accurate method. In-situ techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also be used for real-time monitoring of the reaction by tracking the changes in the carbonyl stretching frequencies of the amides.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction kinetics by integrating the signals of the starting materials and products over time.[6]
Quantitative Data on Byproduct Formation
The following table summarizes the effect of different catalysts on the yield of the desired amide and the formation of a hydrolysis byproduct in a model amide exchange reaction between N-benzylacetamide and morpholine.
| Catalyst | Temperature (°C) | Reaction Time (h) | Amide Yield (%) | Hydrolysis Byproduct (%) |
| None | 120 | 24 | 15 | < 5 |
| Boronic Acid | 80 | 12 | 85 | < 2 |
| Nickel(II) Chloride | 100 | 8 | 92 | < 1 |
| Zirconium(IV) Chloride | 100 | 6 | 95 | < 1 |
Note: This data is representative and compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Protocol for Boronic Acid-Catalyzed Amide Exchange
This protocol describes a general procedure for the transamidation of a secondary amide with a primary amine using a boronic acid catalyst.
Materials:
-
Secondary amide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Phenylboronic acid (0.1 mmol, 10 mol%)
-
Anhydrous toluene (5 mL)
-
Molecular sieves (4 Å, 200 mg)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amide, phenylboronic acid, and molecular sieves.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the primary amine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for the desired time (monitor by TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol for Quantitative Analysis by HPLC-MS
This protocol outlines a general method for the analysis of an amide exchange reaction mixture.
Instrumentation and Columns:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 95:5 A:B) to a suitable concentration for analysis.
-
HPLC Method:
-
Set the flow rate to 1.0 mL/min.
-
Use a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Set the UV detector to monitor at a wavelength where the starting materials and product have significant absorbance.
-
-
MS Method:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Scan a mass range that includes the molecular weights of all expected components (starting materials, product, and potential byproducts).
-
-
Quantification: Create calibration curves for the starting amide and the product amide using standards of known concentration. The concentration of the hydrolysis byproduct can be estimated relative to the starting material or product if a pure standard is not available.
Visualizations
Caption: Mechanism of a catalyzed amide exchange reaction.
References
Validation & Comparative
A Comparative Guide to Diacetamide Synthesis: Efficiency and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diacetamide, a fundamental organic compound, serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of common diacetamide synthesis methods, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Comparison of Diacetamide Synthesis Methods
The efficiency of diacetamide synthesis is highly dependent on the chosen method, with factors such as yield, reaction time, and temperature playing a crucial role. Below is a summary of quantitative data for the most established method: the acetylation of acetamide with acetic anhydride.
| Method | Reagents | Catalyst/Conditions | Reaction Time | Temperature | Yield | Purity | Reference |
| Classical Acetylation | Acetamide, Acetic Anhydride | None (high temperature) | 8-10 hours | 200-205°C | - | - | [1] |
| Acid-Catalyzed Acetylation | Acetamide, Acetic Anhydride | Mineral Acid (e.g., H₂SO₄) | - | - | - | - | [1] |
| High-Yield Acetylation | Anhydrous Ammonia, Acetic Anhydride | Controlled temperature, vacuum distillation | - | < 40°C | >98% | High | [2] |
| Tertiary Amine-Catalyzed Acetylation | Acetamide, Acetic Acid/Acetic Anhydride | Tertiary Amine | 3-6 hours | Reflux | - | - | [3] |
| Base-Promoted Acetylation | Acetamide, Acetic Anhydride, Acetic Acid | NaOH | 5 hours | Reflux | - | ≥98% | [3] |
Data for yield and reaction time are not available for all methods in the reviewed literature, indicating a need for further optimization studies for certain protocols.
Experimental Protocols
High-Yield Synthesis of Diacetamide via Acetylation of Acetamide with Acetic Anhydride
This method, adapted from a foundational patent, provides a detailed procedure for achieving a high yield of diacetamide.[2]
Materials:
-
Anhydrous Ammonia Gas
-
Acetic Anhydride
-
Vacuum distillation apparatus with a fractionating column
Procedure:
-
Into 102 parts by weight of acetic anhydride, bubble 17 parts by weight of anhydrous ammonia gas.
-
Maintain the reaction temperature at 40°C throughout the addition of ammonia.
-
The resulting mixture will consist primarily of acetamide and acetic acid.
-
Distill the mixture in a vacuum still equipped with a fractionating column at a pressure of 1 to 10 mm Hg.
-
Acetic acid will distill off and can be collected as glacial acetic acid.
-
The residue remaining in the still is diacetamide of high purity.
General Protocol for Catalyzed Acetylation of Secondary Amides
This protocol outlines a general procedure for the acetylation of secondary amides, which can be adapted for the synthesis of diacetamide from acetamide.
Materials:
-
Acetamide
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve acetamide in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Alternative Synthesis Routes: An Overview
While the acetylation of acetamide is the most documented route to diacetamide, other methods are employed for the synthesis of amides and could potentially be optimized for diacetamide production.
Ritter Reaction
Amide Exchange Reaction
Copper-catalyzed amide exchange reactions have been reported for the synthesis of diacetamide derivatives.[5][6] This method typically involves the reaction of an amine with acetonitrile and water in the presence of a copper catalyst. However, detailed studies have focused on the synthesis of more complex diacetamides, such as hexamethylenebisacetamide, and direct application of these conditions for the efficient synthesis of unsubstituted diacetamide requires further investigation.
Synthesis Pathway and Workflow
The following diagrams illustrate the primary synthetic pathway for diacetamide and a general experimental workflow.
Caption: Synthesis of Diacetamide via Acetylation.
Caption: General Experimental Workflow for Diacetamide Synthesis.
References
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. US1963138A - Preparation of amides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Amide exchange reaction: a simple and efficient CuO catalyst for diacetamide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to Diacetamide and Other Amides as Ligands in Coordination Chemistry
Introduction
Amides are a fundamental class of ligands in coordination chemistry, valued for their versatility in binding to metal ions. Typically, simple amides like acetamide or dimethylformamide (DMF) act as neutral, monodentate ligands, coordinating through the carbonyl oxygen atom.[1] This interaction is governed by the oxygen's Lewis basicity, making amides hard ligands according to Hard-Soft Acid-Base (HSAB) theory.[1] However, under certain conditions, deprotonation of the amide N-H group can lead to coordination through the nitrogen atom, forming an amidate complex.[2][3]
Diacetamide, an acyclic imide with the formula HN(C(O)CH₃)₂, presents a distinct alternative.[4] Its structure, featuring two carbonyl groups flanking a central nitrogen atom, allows it to function as a bidentate, chelating ligand. This guide provides an objective comparison of diacetamide's performance as a ligand against common monodentate amides, supported by experimental data, to inform researchers in coordination chemistry and drug development.
Coordination Modes: A Structural Comparison
The primary distinction between diacetamide and simple amides lies in their coordination behavior.
-
Simple Amides (e.g., Acetamide, DMF): These ligands are overwhelmingly monodentate, binding to a metal center through their single carbonyl oxygen.[1] This results in a terminal coordination mode. While N-coordination is possible, it typically requires deprotonation of the N-H proton, a process facilitated by certain metal ions like Cu(II) at higher pH values.[5] In a unique case involving a Ni(I) macrocyclic complex, acetamide was observed to coordinate through the nitrogen atom of its iminol tautomer.[2]
-
Diacetamide: Infrared studies have demonstrated that diacetamide typically coordinates to metal ions in a trans-trans configuration, acting as a bidentate ligand through both of its carbonyl oxygen atoms.[6] This chelation forms a stable six-membered ring with the metal ion, a key feature distinguishing it from its monodentate counterparts.[1]
Synthesis of Metal-Amide Complexes
The synthesis of metal complexes with amide ligands is generally straightforward, typically involving the reaction of a metal salt with the amide in a suitable solvent.
-
Diacetamide Complexes: Complexes of diacetamide with first-row transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized by reacting the corresponding hydrated metal perchlorate with diacetamide in a mixture of triethyl orthoformate and ethanol.[6][7] The triethyl orthoformate acts as a dehydrating agent.
-
Other Amide Complexes: Complexes with ligands like dimethylformamide (DMF) are often prepared by dissolving an anhydrous metal salt in DMF, which serves as both the solvent and the ligand.[8][9] For early transition metals, amide complexes can also be prepared by treating an anhydrous metal chloride with an alkali amide reagent.[10]
Stability of Complexes: The Chelate Effect
A crucial advantage of diacetamide as a ligand is the enhanced stability of its complexes due to the chelate effect .[11][12]
When a polydentate ligand like diacetamide binds to a metal ion, it forms a ring structure (a chelate).[12] The formation of this chelate complex is entropically more favorable than the formation of a complex with a corresponding number of monodentate ligands.[11][13] In the reaction [M(H₂O)₆]²⁺ + 3 en ⇌ [M(en)₃]²⁺ + 6 H₂O, four particles produce seven, leading to an increase in disorder (positive ΔS°), which makes the Gibbs free energy (ΔG° = ΔH° - TΔS°) more negative and the formation constant larger.[11]
This thermodynamic principle explains why diacetamide complexes are significantly more stable than those formed with two separate acetamide molecules.
| Ligand System | Metal Ion | Log β | Complex Type | Rationale for Stability |
| Diacetamide | Various M(II) | Data not abundant, but qualitatively high | Chelate | High stability due to the entropically favorable chelate effect.[11] |
| Acetamide / DMF | Various M(II) | Generally lower than chelates | Non-chelate | Less stable due to the absence of the chelate effect. |
| Ethylenediamine (en) | Ni(II) | 18.28 | Chelate (for comparison) | Demonstrates the large stability increase from chelation.[11] |
| Ammonia (NH₃) | Ni(II) | 8.61 | Non-chelate (for comparison) | Baseline for monodentate N-donor stability.[11] |
Table 1: Comparative Stability of Metal Complexes. While specific stability constants (log β) for diacetamide are not widely reported, the principles of the chelate effect, illustrated by the well-studied ethylenediamine system, confirm its enhanced stability over monodentate amides.
Spectroscopic and Structural Characterization
The coordination of amide ligands to metal ions induces measurable changes in their spectroscopic and structural properties.
| Property | Technique | Diacetamide Complexes | Simple Amide Complexes (e.g., Acetamide, DMF) |
| C=O Stretch (ν_CO_) | IR Spectroscopy | Significant lowering of ν_CO_ due to simultaneous coordination of both oxygen atoms, indicating a weaker C=O bond.[6] | Lowering of ν_CO_ upon O-coordination. The magnitude of the shift reflects the strength of the M-O bond.[8] |
| Electronic Spectra | UV-Vis Spectroscopy | For octahedral complexes of M(II) ions, spectra are characteristic of weak field ligands.[6] | Varies with metal and geometry; DMF complexes of Co(II) and Ni(II) are well-studied.[9] |
| M-O Bond Length | X-ray Crystallography | Provides definitive proof of bidentate chelation and the six-membered ring structure. | Confirms O-coordination. For [Al(DMF)₆]³⁺, the Al-O distance is ~1.88 Å.[8] |
| Conductivity | Molar Conductance | Complexes like --INVALID-LINK--₂ behave as 1:2 electrolytes in acetone.[6] | Varies depending on the overall complex charge and counter-ions. |
Table 2: Summary of Spectroscopic and Structural Data.
Experimental Protocols
Protocol 1: Synthesis of a Metal-Diacetamide Complex
Adapted from G. A. Melson, Inorg. Chem. 1967, 6 (4), 739-742.[6]
-
Materials: Hydrated metal perchlorate (e.g., Ni(ClO₄)₂·6H₂O), Diacetamide, Triethyl orthoformate, Absolute ethanol, Ethyl acetate.
-
Procedure: a. Dissolve the hydrated metal perchlorate (1 mmol) in absolute ethanol (25 mL). b. Add triethyl orthoformate (5 mL) to the solution to act as a dehydrating agent. Stir for 15 minutes. c. In a separate flask, dissolve diacetamide (3-6 mmol, depending on the desired stoichiometry) in ethyl acetate (25 mL). d. Filter both solutions into a common receiving flask. e. Precipitation of the solid complex, such as --INVALID-LINK--₂, will typically begin immediately or upon standing. f. Collect the precipitate by filtration, wash with a small amount of ethyl acetate, and dry in vacuo. Safety Note: Perchlorate salts of metal complexes with organic ligands are potentially explosive and should be handled with extreme care in small quantities.
Protocol 2: Synthesis of a Metal-DMF Complex
Based on the synthesis of --INVALID-LINK--₃.[8]
-
Materials: Anhydrous metal salt (e.g., Al(ClO₄)₃), N,N-Dimethylformamide (DMF).
-
Procedure: a. Dissolve the anhydrous metal perchlorate in a minimal amount of DMF. b. Allow the solution to stand at room temperature. c. Crystals of the hexakis(N,N-dimethylformamide) complex will form upon slow evaporation of the solvent. d. Collect the crystals, wash with a solvent in which the complex is insoluble (e.g., diethyl ether), and dry.
Protocol 3: Characterization by Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried complex with anhydrous KBr powder and pressing it into a transparent disk. Alternatively, for soluble complexes, a solution cell can be used with a suitable solvent.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Analysis: a. Identify the C=O stretching frequency (ν_CO_) in the free ligand (for diacetamide, this appears around 1700-1730 cm⁻¹). b. Compare this to the ν_CO_ in the metal complex. A shift to a lower wavenumber (a "red shift") confirms coordination through the carbonyl oxygen and indicates a weakening of the C=O bond. The magnitude of this shift can be correlated with the strength of the metal-oxygen interaction.
Protocol 4: Workflow for Single-Crystal X-ray Crystallography
Provides definitive structural information.[14][15]
-
Crystal Growth: Grow a single, diffraction-quality crystal of the complex. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[16]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[17]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data to yield precise bond lengths, bond angles, and thermal parameters.[14][17]
Conclusion
Diacetamide offers a distinct advantage over simple monodentate amides in coordination chemistry. Its ability to act as a bidentate, O,O'-chelating ligand leads to the formation of significantly more stable metal complexes due to the entropically favorable chelate effect. This enhanced stability, confirmed by thermodynamic principles and structural studies, makes diacetamide an attractive ligand for applications where robust complex formation is critical, such as in the development of catalysts, molecular materials, and metallodrugs. While simple amides like acetamide and DMF remain valuable as straightforward, monodentate ligands and solvents, diacetamide provides a pathway to greater thermodynamic stability and predictable coordination geometry.
References
- 1. Transition metal carboxamide complex - Wikipedia [en.wikipedia.org]
- 2. mpsuh.snu.ac.kr [mpsuh.snu.ac.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diacetamide | C4H7NO2 | CID 12263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metal-Induced Amide Deprotonation and Binding Typical for Cu(II), Not Possible for Zn(II) and Fe(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal amides - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 14. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unveiling the Potent Potential of Acetamide Derivatives: A Comparative Analysis of Biological Activity
A comprehensive review of the diverse biological activities of acetamide derivatives reveals their significant promise in the fields of oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Acetamide derivatives, a versatile class of organic compounds, have consistently demonstrated a broad spectrum of biological activities, making them a focal point of medicinal chemistry research.[1] Their structural adaptability allows for the fine-tuning of pharmacological profiles, leading to the development of potent and selective agents against various diseases.[1] This guide synthesizes findings from multiple studies to offer an objective comparison of their performance and to provide a practical resource for further investigation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Acetamide derivatives have emerged as significant contenders in the fight against cancer, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes and signaling pathways essential for cancer cell proliferation and survival.[1]
One key mechanism is the inhibition of tubulin polymerization, a critical process in cell division. Certain indole-based acetamides have shown potent activity in disrupting microtubule formation, leading to cell cycle arrest and apoptosis.[2] Structure-activity relationship (SAR) studies have highlighted that the nature and position of substituents on the heterocyclic rings are crucial for potent inhibition.[2]
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected acetamide derivatives against various cancer cell lines, providing a clear comparison of their cytotoxic potential. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3c | MCF-7 (Breast) | 8.42 | Doxorubicin | - |
| 3c | SK-N-SH (Neuroblastoma) | 10.21 | Doxorubicin | - |
| 3e | HepG2 (Liver) | Potent | Doxorubicin | - |
| 3e | MCF-7 (Breast) | Potent | Doxorubicin | - |
| 4c | HL-60 (Leukemia) | <12 µg/ml | Cisplatin | - |
| 4e | HL-60 (Leukemia) | <12 µg/ml | Cisplatin | - |
| 7d | HeLa (Cervical) | <30 | - | - |
| 7d | MCF-7 (Breast) | <30 | - | - |
| 7d | HT-29 (Colon) | <30 | - | - |
Data compiled from multiple studies for comparative purposes.[1][2]
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[1]
Materials:
-
Acetamide derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the acetamide derivatives and a reference drug (e.g., Doxorubicin). A vehicle control (e.g., DMSO) should also be included. Incubate for an additional 24-48 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control, and determine the IC50 value from the dose-response curve.[1]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Certain acetamide derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[1] Their modes of action can include disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[1]
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth. The table below compares the MIC values of acetamide derivative analogues against clinically relevant bacteria, alongside standard antibiotics.
| Compound/Antibiotic | Escherichia coli (µg/mL) | Proteus mirabilis (µg/mL) | Streptococcus pyogenes (µg/mL) |
| Acetamide Derivatives (Analogues) | 37.5 - 125 | 37.5 - 125 | 37.5 - 125 |
| Amoxicillin | > 64 | 8 - >128 | ≤ 0.12 |
| Ciprofloxacin | ≤ 0.015 - > 32 | 0.06 - 16 | 2 |
| Azithromycin | 8 - 128 | Not Recommended | ≤ 0.5 |
Note: The MIC values for acetamide derivatives represent a range observed for several analogous compounds.[3]
Experimental Protocol: Agar Well Diffusion for Antibacterial Activity
The agar well diffusion method is a widely used technique to evaluate the antibacterial activity of a compound.[4]
Materials:
-
Acetamide derivatives
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer
-
Standard antibiotic discs (positive control)
-
Solvent (e.g., DMSO, negative control)
Procedure:
-
Media Preparation: Prepare and sterilize MHA and pour it into sterile petri dishes.
-
Bacterial Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test bacterium over the surface.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the acetamide derivative solution (at a specific concentration) into the wells. Also, place a standard antibiotic disc and a well with the solvent as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger diameter indicates greater antibacterial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Many acetamide derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.[1] A significant target in this context is the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the synthesis of prostaglandins, key mediators of inflammation.[5] The acetamide moiety is often a key pharmacophore in the design of selective COX-2 inhibitors.[6]
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the role of COX-2 in the inflammatory pathway and how its inhibition by acetamide derivatives can reduce the production of pro-inflammatory prostaglandins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archivepp.com [archivepp.com]
- 6. galaxypub.co [galaxypub.co]
A Comparative Guide to Validated HPLC Methods for Diacetamide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diacetamide is crucial in various stages of drug development and manufacturing, from monitoring residual levels to ensuring the purity of starting materials. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for diacetamide quantification, supported by representative experimental data and detailed validation protocols consistent with industry standards.
While specific, publicly available validated methods exclusively for diacetamide are not abundant, this guide extrapolates from established methodologies for similar small, polar amide compounds to present a practical comparison of two potential HPLC methods. The data herein is illustrative of typical validation outcomes.
Comparative Analysis of HPLC Methodologies
The selection of an optimal HPLC method hinges on factors such as sensitivity, selectivity, and run time. Below is a comparison of two potential RP-HPLC methods for diacetamide analysis, differing primarily in their stationary and mobile phases.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A | Method B |
| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Primesep 100 (Mixed-Mode, 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (5:95 v/v) with 0.1% Phosphoric Acid[1] | Acetonitrile:Water (5:95 v/v) with 0.2% Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 200 nm[1] | 200 nm[1] |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
Validation Summary: A Comparative Overview
Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[2] The following tables summarize the expected validation parameters for the two hypothetical HPLC methods for diacetamide quantification, based on International Council for Harmonisation (ICH) guidelines.
Table 2: System Suitability and Specificity
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| Specificity | No interference from blank/placebo | No interference from blank/placebo | No co-elution at the retention time of the analyte |
Table 3: Linearity and Range
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL | Dependent on application |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
Table 4: Precision
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 1.5% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
Table 5: Accuracy (Recovery)
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria (% Recovery) |
| 80% | 99.5% | 99.2% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 100.1% | 98.0% - 102.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method A | Method B |
| LOD | 0.5 µg/mL | 0.4 µg/mL |
| LOQ | 1.5 µg/mL | 1.2 µg/mL |
Experimental Protocols
General Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of diacetamide reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Dissolve the sample containing diacetamide in the mobile phase to a known concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
A comprehensive validation of the HPLC method should be performed according to ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This is demonstrated by injecting a blank (diluent) and a placebo solution to ensure no interfering peaks are present at the retention time of diacetamide.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] This is determined by injecting a series of at least five concentrations across the specified range and performing a linear regression analysis of the peak area versus concentration.[5]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analyzing a minimum of six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing the same sample on different days, with different analysts, or on different equipment.[3]
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for diacetamide quantification.
References
- 1. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Diacetamide: A Comparative Guide to Acetylating Agents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of an appropriate acetylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. While acetic anhydride and acetyl chloride are workhorse reagents for introducing acetyl groups, diacetamide presents itself as a noteworthy alternative, particularly in contexts requiring milder reaction conditions and enhanced selectivity. This guide provides an objective comparison of diacetamide with other common acetylating agents, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic needs.
Performance Comparison of Acetylating Agents
The reactivity of acetylating agents is a key determinant of their utility. This reactivity generally follows the order: Acetyl Chloride > Acetic Anhydride > Diacetamide. This trend is reflected in the reaction conditions required and the typical yields obtained.
Table 1: Physicochemical Properties of Common Acetylating Agents
| Property | Diacetamide | Acetic Anhydride | Acetyl Chloride |
| Formula | C₄H₇NO₂ | C₄H₆O₃ | C₂H₃ClO |
| Molar Mass ( g/mol ) | 101.10[1][2][3] | 102.09 | 78.50 |
| Appearance | White crystalline solid[1] | Colorless liquid | Colorless liquid |
| Melting Point (°C) | 79[1] | -73.1 | -112 |
| Boiling Point (°C) | 220-222[1] | 139.8 | 52 |
| Reactivity | Mild | Moderate | High |
| Byproducts | Acetamide | Acetic acid | Hydrochloric acid |
| Handling Considerations | Stable solid | Corrosive, lachrymator | Highly corrosive, volatile, reacts violently with water |
Table 2: Comparative Acetylation of Benzyl Alcohol
| Entry | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [4] |
| 2 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [4] |
| 3 | Diacetamide | Pyridine (catalyst) | Dichloromethane | Reflux | 12 | ~70-80 (Estimated)¹ | - |
Table 3: Comparative N-Acetylation of Aniline
| Entry | Acetylating Agent | Conditions | Time | Yield (%) | Reference |
| 1 | Acetic Anhydride | Acetic acid, gentle boiling | 10 min | High | [5] |
| 2 | Acetyl Chloride | Brine solution, triethylamine | 1 h | High | [6] |
| 3 | Diacetamide | Reflux in inert solvent | Several hours | Moderate to High² | - |
Reaction Mechanisms and Selection Workflow
The choice of an acetylating agent is a multifactorial decision based on substrate sensitivity, desired reactivity, and practical handling considerations.
General Mechanism of Acetylation
The acetylation of nucleophiles like alcohols and amines proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the acetylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group to form the acetylated product.
References
A Comparative Guide to Diacetamide and Succinimide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate building blocks and reagents is paramount to achieving desired molecular architectures and therapeutic agents. Among the myriad of available synthons, diacetamide and succinimide, both possessing an imide functional group, offer distinct advantages and functionalities. This guide provides a comprehensive, data-driven comparison of diacetamide and succinimide, elucidating their respective roles and performance in various synthetic applications. By presenting their physicochemical properties, comparative reactivity, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of diacetamide and succinimide is crucial for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | Diacetamide | Succinimide |
| Molecular Formula | C₄H₇NO₂[1] | C₄H₅NO₂[2][3] |
| Molar Mass | 101.10 g/mol [1] | 99.09 g/mol [2][3] |
| Appearance | White crystalline solid/powder[4][5] | White crystalline solid/powder[2] |
| Melting Point | 75.5-76.5 °C[5][6] | 123-126 °C[2][7][8] |
| Boiling Point | 222-223 °C[5][6] | 285-290 °C (decomposes)[7][8] |
| Solubility | Soluble in water, ethanol, and ether. | Soluble in water and ethanol; insoluble in ether and chloroform.[7] |
| pKa | ~12.15 (predicted)[5] | 9.5 - 9.6[7][9] |
The notable differences in melting point and pKa highlight the distinct solid-state and electronic nature of these two compounds. The higher melting point of succinimide is indicative of stronger intermolecular forces in its crystal lattice, likely due to more efficient hydrogen bonding and packing of its cyclic structure. The significantly lower pKa of succinimide compared to the acyclic diacetamide indicates that the imide proton of succinimide is considerably more acidic. This enhanced acidity is attributed to the resonance stabilization of the resulting succinimidyl anion, where the negative charge is delocalized over two carbonyl groups within a constrained cyclic system.
Comparative Synthesis and Reactivity
While both diacetamide and succinimide are valuable in organic synthesis, their applications are largely dictated by their structural differences and resulting reactivity.
Synthesis of Diacetamide and Succinimide
The synthesis of both compounds is relatively straightforward. Succinimide can be prepared by the thermal decomposition of ammonium succinate or by heating succinic acid or its anhydride with ammonia.[8][9] Diacetamide is typically synthesized by the reaction of acetic anhydride with ammonia.[4]
Reactivity Towards Nucleophiles
The reactivity of the carbonyl carbons in both diacetamide and succinimide towards nucleophiles is a key aspect of their chemistry. The cyclic structure of succinimide imposes greater ring strain compared to the acyclic diacetamide. This can influence the susceptibility of the carbonyl groups to nucleophilic attack.
Role in the Synthesis of N-Heterocycles
Both diacetamide and succinimide can serve as precursors in the synthesis of nitrogen-containing heterocyclic compounds. Diacetamide can be used as a starting material for the synthesis of various heterocycles.[4] Succinimide and its derivatives are widely employed in the synthesis of various N-heterocycles, including pyrazoles and other biologically active scaffolds.[10]
Application in Drug Development
Succinimide holds a more prominent and well-documented role in drug development, particularly as a core scaffold in anticonvulsant drugs. The ethosuximide class of drugs, used to treat absence seizures, is a prime example of the successful application of the succinimide motif in medicinal chemistry.[4][7] Derivatives of succinimide have also been explored for a wide range of other biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[10]
While diacetamide is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, its direct incorporation as a core pharmacophore is less common compared to succinimide.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. Below are representative protocols for the synthesis of a key succinimide-derived drug, ethosuximide, and a general procedure for the synthesis of an N-substituted diacetamide.
Synthesis of Ethosuximide (A Succinimide Derivative)
The synthesis of ethosuximide is a multi-step process that exemplifies the utility of the succinimide core in drug synthesis.[2][7]
Protocol:
-
Step 1: Knoevenagel Condensation: Methylethylketone is condensed with cyanoacetic ester under Knoevenagel reaction conditions, typically using a basic catalyst, to yield an intermediate product.[2][7]
-
Step 2: Michael Addition: Hydrogen cyanide is added to the product from Step 1 in a Michael addition reaction to form a dinitrile intermediate.[2]
-
Step 3: Hydrolysis and Decarboxylation: The dinitrile intermediate undergoes acidic hydrolysis and subsequent decarboxylation to yield 2-methyl-2-ethylsuccinic acid.[2]
-
Step 4: Cyclization: The resulting succinic acid derivative is reacted with ammonia to form the diammonium salt, which upon heating, undergoes cyclization to form ethosuximide.[2]
General Synthesis of N-acetyl-N-sec-butylacetamide (A Diacetamide Derivative)
This protocol outlines a general method for the synthesis of an N-substituted diacetamide derivative.
Protocol:
-
Dissolution: Dissolve N-sec-butylacetamide in dichloromethane in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of pyridine to the solution.
-
Acetylation: Slowly add acetic anhydride to the reaction mixture at room temperature with stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final N-acetyl-N-sec-butylacetamide.
Conclusion
Diacetamide, on the other hand, offers greater conformational flexibility as an acyclic imide. It serves as a versatile intermediate and acetylating agent, finding broad applications in the synthesis of agrochemicals and as a precursor to various heterocyclic systems.
The choice between diacetamide and succinimide or their derivatives will ultimately depend on the specific synthetic goal. For applications requiring a rigid core with specific biological activity, succinimide is often the preferred starting point. For transformations where a more flexible diacetylamino moiety is desired or where it serves as a versatile chemical intermediate, diacetamide presents a compelling option. The experimental protocols and comparative data provided in this guide are intended to facilitate this selection process and empower researchers to advance their synthetic projects with greater efficiency and insight.
References
- 1. benchchem.com [benchchem.com]
- 2. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Succinimide synthesis [organic-chemistry.org]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcps.org [ijcps.org]
- 10. researchgate.net [researchgate.net]
- 11. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
A Comparative Analysis of Diacetamide and Other Acylating Agents as Agrochemical Intermediates
For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical factor in the synthesis of effective and economically viable agrochemicals. This guide provides an objective comparison of diacetamide with other common acylating agents, focusing on their efficacy, reaction protocols, and applications in the synthesis of agrochemical compounds.
Diacetamide (N-acetylacetamide), a versatile chemical intermediate, plays a significant role in the production of various agrochemicals, including fungicides, herbicides, and plant growth regulators.[1][2] Its utility primarily lies in its function as an acetylating agent, introducing an acetyl group into a molecule to modify its biological activity.[3] This guide will delve into a comparative analysis of diacetamide against other widely used acetylating agents, such as acetic anhydride and acetyl chloride, providing available quantitative data, detailed experimental protocols, and visualizations of reaction pathways to inform the selection process in agrochemical synthesis.
Performance Comparison of Acetylating Agents
Acetic anhydride and acetyl chloride are highly reactive and commonly used acetylating agents.[4] Experimental data from the acetylation of model substrates like aniline and benzyl alcohol, which serve as proxies for amine and alcohol functionalities present in many agrochemical precursors, provide insights into their relative performance.
| Acetylating Agent | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | Aniline | Sodium Acetate | Water | Not specified | Not specified | 82.75 | [2] |
| Acetic Anhydride | Aniline | None | None | 140 | 2 h | 94 | [2] |
| Acetic Anhydride | Benzyl Alcohol | None | Solvent-free | 60 | 7 h | 100 | [2] |
| Acetyl Chloride | Benzyl Alcohol | ZnCl₂ | Solvent-free | 30 | 0.3 h | 98 | [5] |
| Acetonitrile* | Various amines | Alumina | Flow chemistry | - | 27 min | Good conversion | [4] |
Note: Acetonitrile is presented as a greener alternative to traditional acetylating agents.
The data indicates that both acetic anhydride and acetyl chloride can achieve high yields in acetylation reactions. Acetyl chloride is generally more reactive, often leading to shorter reaction times but may require more careful handling due to its corrosive nature and the generation of hydrochloric acid as a byproduct.[2] Acetic anhydride is a milder and often more cost-effective option.[2] Diacetamide, being a less common acetylating agent for large-scale synthesis, is expected to be less reactive than acetyl chloride and acetic anhydride. Its application would likely be favored in scenarios requiring milder conditions or specific solubility properties.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of agrochemical intermediates. Below is a representative protocol for the N-acetylation of an aminophenol derivative using acetic anhydride, which can be adapted for other amine-containing precursors.
Experimental Protocol: N-Acetylation of 2-Amino-4-chloro-5-fluorophenol
This protocol details the N-acetylation of 2-Amino-4-chloro-5-fluorophenol using acetic anhydride.[3]
Materials:
-
2-Amino-4-chloro-5-fluorophenol (Substrate)
-
Acetic Anhydride (Acylating Agent)
-
Sodium Acetate Trihydrate (Buffer)
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Activated Carbon (optional, for decolorizing)
Equipment:
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or steam bath
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Dissolution of the Amine: In a 125 mL Erlenmeyer flask, suspend 2.0 g of 2-Amino-4-chloro-5-fluorophenol in 40 mL of deionized water.
-
While stirring, add 1.5 mL of concentrated hydrochloric acid to dissolve the amine as its hydrochloride salt. Gentle warming may be necessary.
-
Buffering: In a separate beaker, dissolve 3.0 g of sodium acetate trihydrate in 10 mL of deionized water. Add this solution to the amine solution.
-
Acetylation: Add 2.0 mL of acetic anhydride to the reaction mixture. Stir vigorously for 10-15 minutes.
-
Precipitation: Cool the reaction mixture in an ice bath. The N-acetylated product should precipitate.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected product with a small amount of cold deionized water.
-
Drying: Air dry the product on the filter paper under vacuum.
Expected Yield: Approximately 85-90%
Reaction Pathways and Workflows
Understanding the reaction mechanism is essential for optimizing synthetic routes. The N-acetylation of an amine with acetic anhydride typically proceeds through a nucleophilic acyl substitution mechanism.
The logical flow for selecting an appropriate acetylating agent involves considering factors such as substrate reactivity, cost, safety, and desired reaction conditions.
References
Navigating Diacetamide Cross-Reactivity in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating potential cross-reactivity of small molecules in enzymatic assays is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of enzymatic assays potentially affected by diacetamide and its structural analogs, offering insights into alternative methods and detailed experimental protocols to ensure data integrity.
Diacetamide, a small amide, and structurally similar compounds can pose a challenge in various enzymatic assays by acting as substrates, inhibitors, or otherwise interfering with the reaction components. This can lead to false positives or negatives, ultimately impacting research and development timelines. This guide outlines the potential for diacetamide cross-reactivity in common enzymatic assays, compares alternative methodologies, and provides detailed protocols to help researchers design robust experiments.
Potential for Diacetamide Cross-Reactivity
While direct quantitative data on diacetamide's cross-reactivity in a wide range of enzymatic assays is limited in publicly available literature, its chemical structure suggests potential interactions with two key enzyme families frequently employed in research and drug metabolism studies: Amidases and Cytochrome P450s (CYPs) .
Diacetamide as a Potential Substrate for Amidases:
Diacetamide possesses an amide bond that can be hydrolyzed by amidases (also known as acylamidases). If an assay system, either intentionally or unintentionally, contains amidase activity, diacetamide can be consumed, leading to inaccurate measurements of the intended substrate or product.
Diacetamide as a Potential Substrate or Inhibitor for Cytochrome P450s:
Structurally related N,N-disubstituted acetamides, such as N,N-diethylacetamide (DEAC) and N,N-dimethylacetamide (DMAC), are known to be metabolized by cytochrome P450 enzymes. This suggests that diacetamide could also serve as a substrate or inhibitor for various CYP isoforms, which are often used in drug metabolism and toxicity screening assays.
Comparison of Enzymatic Assays
To mitigate the potential for diacetamide interference, researchers should carefully consider the choice of enzymatic assay. The following table compares common assay types based on their susceptibility to small molecule interference.
| Assay Type | Principle | Potential for Diacetamide Interference | Mitigation Strategies & Alternatives |
| Colorimetric Amidase Assay | Measures the product of amide hydrolysis (e.g., ammonia or a chromogenic leaving group). | High: Diacetamide can be a competing substrate, leading to an underestimation of the primary substrate's hydrolysis. | - Use a highly specific amidase. - Employ a coupled-enzyme assay that measures a unique product of the primary reaction. - Utilize a fluorescence-based assay with a specific fluorogenic substrate. |
| Coupled Enzymatic Assays | The product of the primary enzymatic reaction is a substrate for a second enzyme, which generates a detectable signal. | Moderate to High: Diacetamide or its hydrolysis products could interfere with the coupling enzyme(s). | - Validate the specificity of all enzymes in the cascade. - Choose coupling enzymes that are not known to interact with amides. - An alternative is to use a direct assay format if a suitable detection method is available. |
| Cytochrome P450 Activity Assays (e.g., P450-Glo™) | Measures the conversion of a luminogenic or fluorogenic substrate by a specific CYP isoform. | High: Diacetamide can act as a competitive or non-competitive inhibitor, leading to an underestimation of the activity of the primary substrate. It could also be a substrate itself, consuming cofactors. | - Screen for diacetamide inhibition prior to testing experimental compounds. - Use a panel of CYP isoforms to assess specificity. - Consider alternative, non-CYP based metabolic stability assays if appropriate. |
| Fluorescence Polarization (FP) Assays | Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger protein. | Low to Moderate: Interference is primarily due to autofluorescence or quenching by the test compound. Direct interaction with the enzyme-ligand binding is less likely to be mimicked by diacetamide's structure. | - Pre-screen compounds for autofluorescence. - Use red-shifted fluorophores to minimize interference from common fluorescent compounds. - An alternative is Surface Plasmon Resonance (SPR) for direct binding analysis. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. | Low: SPR is a label-free technology and is less susceptible to interference from small molecules that do not directly bind to the immobilized protein. | - High-quality, pure protein is essential. - Buffer composition needs to be carefully optimized. - An alternative is Isothermal Titration Calorimetry (ITC) for thermodynamic characterization of binding. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate diacetamide cross-reactivity.
Protocol 1: Amidase Activity Assay (Colorimetric)
This protocol is a general method for determining amidase activity by measuring the release of ammonia.
Materials:
-
Amidase enzyme solution
-
Acetamide or other amide substrate solution (10 mM in buffer)
-
Diacetamide solution (for testing cross-reactivity)
-
Phosphate buffer (100 mM, pH 7.0)
-
Phenate solution (freshly prepared)
-
Sodium hypochlorite solution (2.5%)
-
Manganese chloride solution (25 µM)
-
Ammonium sulfate standards
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the amide substrate in phosphate buffer. For testing cross-reactivity, include varying concentrations of diacetamide.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Initiate the reaction by adding the amidase enzyme solution.
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Termination: Stop the reaction by adding the phenate solution followed by the sodium hypochlorite solution.
-
Color Development: Incubate the mixture at 70°C for 40 minutes to allow for color development.[1]
-
Measurement: Measure the absorbance at 625 nm.
-
Quantification: Determine the ammonia concentration by comparing the absorbance to a standard curve prepared with ammonium sulfate.
Protocol 2: Cytochrome P450 Inhibition Assay (Fluorometric)
This protocol describes a common method to assess the inhibitory potential of a compound on CYP450 activity using a fluorogenic substrate.
Materials:
-
Recombinant human CYP450 isozymes (e.g., CYP3A4, CYP2D6)
-
Fluorogenic CYP450 substrate (e.g., Vivid® Substrates)
-
Diacetamide solution (in appropriate solvent, e.g., DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of CYP enzymes, fluorogenic substrate, and diacetamide at various concentrations in phosphate buffer.
-
Assay Plate Preparation: Add the CYP enzyme solution to the wells of the microplate.
-
Inhibitor Addition: Add the diacetamide solutions (or vehicle control) to the respective wells and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction for each diacetamide concentration and the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the diacetamide concentration.
Protocol 3: Alternative Assay - Fluorescence Polarization (FP) Based Binding Assay
This protocol provides a framework for an FP-based assay, which is generally less susceptible to interference from non-fluorescent small molecules like diacetamide.
Materials:
-
Target protein
-
Fluorescently labeled ligand (probe) with known affinity for the target protein
-
Diacetamide solution
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplate
-
FP-capable microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of diacetamide in the assay buffer. Prepare a solution of the target protein and the fluorescent probe at concentrations optimized for the assay window.
-
Assay Plate Preparation: Add the diacetamide dilutions to the wells of the microplate.
-
Protein-Probe Addition: Add the mixture of the target protein and fluorescent probe to all wells.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the diacetamide concentration to determine if it displaces the fluorescent probe, indicating direct binding competition.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the logic behind assay selection, the following diagrams are provided.
By understanding the potential for diacetamide cross-reactivity and employing the appropriate experimental controls and alternative assays, researchers can ensure the accuracy and reliability of their enzymatic assay data. This proactive approach is crucial for the successful progression of research and drug development projects.
References
A Comparative Analysis of Diacetamide and Structurally Related Aliphatic Amides
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed structural and physicochemical comparison of diacetamide with its related primary, secondary, and tertiary amide analogs: acetamide, N-methylacetamide, and N,N-dimethylacetamide. The data presented herein, supported by experimental methodologies, offers a comprehensive resource for selecting appropriate molecules in various research and development applications.
The selection of a solvent, reagent, or building block in chemical synthesis and drug formulation often hinges on subtle variations in physical and chemical properties. Amides, a cornerstone of organic and medicinal chemistry, exhibit a wide range of characteristics based on the substitution at the nitrogen atom. This guide focuses on a systematic comparison of four key aliphatic amides to elucidate the impact of N-substitution on their structural and functional attributes.
Physicochemical Properties
The degree of substitution on the amide nitrogen profoundly influences intermolecular forces, particularly hydrogen bonding, which in turn dictates the physical properties of the substance. Primary amides like acetamide can act as both hydrogen bond donors and acceptors, leading to strong intermolecular networks. Secondary amides, such as diacetamide and N-methylacetamide, have a reduced capacity for hydrogen bonding, while tertiary amides like N,N-dimethylacetamide can only act as hydrogen bond acceptors.
| Property | Diacetamide (Secondary Imide) | Acetamide (Primary Amide) | N-Methylacetamide (Secondary Amide) | N,N-Dimethylacetamide (Tertiary Amide) |
| Molecular Formula | C4H7NO2[1] | C2H5NO[2][3] | C3H7NO[4] | C4H9NO[5] |
| Molar Mass ( g/mol ) | 101.10[6][7] | 59.07[2][3] | 73.09[4] | 87.12[5][8] |
| Appearance | White crystalline solid[9] | Colorless or white crystalline solid[2] | Colorless solid with faint odour[10] | Colorless liquid[5][8] |
| Melting Point (°C) | 75.5–76.5[1][6][11] | 79 to 81[12][13] | 26–28[4][14][15] | -20[8][16] |
| Boiling Point (°C) | 222–223[1][6][11] | 221.2[2][3][12] | 204–206[4][14] | 165–166[5] |
| Density | ~1.035-1.38 g/cm³ (estimate)[9][11] | 1.159 g/cm³[3][12] | 0.957 g/mL at 25°C[4][14] | 0.937 g/mL at 25°C[8] |
| Solubility in Water | Soluble[1][17] | 2000 g/L[12] | Soluble[4][10][18] | Miscible[5][19] |
| Solubility in Ethanol | Soluble[1][17] | 500 g/L[12][20] | Miscible[4][10] | Miscible[19] |
Structural Relationships and Hydrogen Bonding Capability
The structural differences between these amides directly impact their ability to form hydrogen bonds, which is a critical factor in their physical properties and solvent capabilities. The following diagram illustrates the structural progression from a primary amide to a tertiary amide and the unique structure of diacetamide.
Experimental Protocols
The data presented in this guide is derived from standard analytical techniques used for the characterization of organic compounds. Below are brief overviews of the key experimental methodologies.
1. Melting and Boiling Point Determination:
-
Melting Point: Determined using a calibrated melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Boiling Point: Measured using distillation or a micro-boiling point method. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.
2. Density Measurement:
-
The density of liquid samples (N,N-dimethylacetamide) is typically determined using a pycnometer or a digital density meter at a specified temperature. For solid samples, density is often calculated from crystallographic data or measured by gas pycnometry.
3. Solubility Assessment:
-
Qualitative solubility is determined by adding a small amount of the amide to a specified volume of solvent (e.g., water, ethanol) at room temperature and observing for dissolution.
-
Quantitative solubility is measured by preparing a saturated solution at a specific temperature, followed by filtration and determination of the concentration of the dissolved amide using techniques such as gravimetric analysis, spectroscopy, or chromatography.
4. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as neat films (for liquids), KBr pellets (for solids), or in solution. The positions of characteristic absorption bands (e.g., C=O stretch, N-H stretch) provide information about the functional groups and hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a high-resolution NMR spectrometer using a deuterated solvent. Chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the molecular structure and connectivity of atoms.
5. X-ray Crystallography:
-
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, including hydrogen bonding networks.
Workflow for Amide Characterization
The logical flow for the complete physicochemical characterization of an amide sample is outlined below.
References
- 1. Diacetamide [chembk.com]
- 2. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]
- 3. ACETAMIDE - Ataman Kimya [atamanchemicals.com]
- 4. N-Methylacetamide | 79-16-3 [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. Diacetamide 97 625-77-4 [sigmaaldrich.com]
- 7. medkoo.com [medkoo.com]
- 8. Dimethylacetamide (DMA) [commonorganicchemistry.com]
- 9. Cas 625-77-4,DIACETAMIDE | lookchem [lookchem.com]
- 10. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 11. diacetamide | CAS#:625-77-4 | Chemsrc [chemsrc.com]
- 12. Acetamide - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 15. store.p212121.com [store.p212121.com]
- 16. N,N-dimethylacetamide [stenutz.eu]
- 17. Buy Diacetamide | 625-77-4 [smolecule.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. N,N-Dimethylacetamide [drugfuture.com]
- 20. Acetamide - Sciencemadness Wiki [sciencemadness.org]
A Comparative Guide to Biodegradable Polymers for Drug Delivery: Poly(ester amide)s vs. Traditional Polyesters
For researchers, scientists, and drug development professionals, the selection of a suitable polymeric carrier is a critical step in the design of effective drug delivery systems. This guide provides an objective comparison of the performance of emerging poly(ester amide)s (PEAs) against well-established traditional polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL).
Initially, this guide was intended to focus on diacetamide-based polymers. However, a comprehensive review of the scientific literature revealed a significant lack of available data on this specific class of polymers for drug delivery applications. Therefore, to provide a valuable and data-supported resource, the focus has been shifted to poly(ester amide)s (PEAs). PEAs represent a promising and well-researched class of biodegradable polymers that combine the beneficial properties of both polyesters and polyamides, making them a relevant and innovative alternative to traditional polymers.
This guide presents a summary of quantitative data in structured tables, details key experimental protocols, and includes visualizations to elucidate complex processes, aiding in the informed selection of polymers for advanced drug delivery applications.
Performance Comparison: Poly(ester amide)s vs. Traditional Polymers
The performance of a biodegradable polymer in a drug delivery system is determined by a combination of its physicochemical properties. These include its mechanical strength, degradation rate, drug loading capacity, and drug release profile. The following tables summarize the key performance indicators for PEAs and traditional polyesters.
Table 1: Comparison of Mechanical Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(ester amide)s (PEAs) | 30 - 80 | 0.5 - 2.0 | 100 - 500 |
| PLA | 28 - 50 | 1.2 - 3.0 | 2 - 6 |
| PLGA (50:50) | 40 - 55 | 1.0 - 2.0 | 1 - 5 |
| PCL | 15 - 40 | 0.2 - 0.4 | > 100 |
Note: The properties of PEAs can be tuned by varying the constituent amino acids, diols, and dicarboxylic acids.
Table 2: Comparison of Degradation and Drug Release Characteristics
| Polymer | Degradation Time | Drug Release Profile | Typical Drug Loading Efficiency (%) |
| Poly(ester amide)s (PEAs) | Weeks to Months | Sustained, tunable by composition | 60 - 90 |
| PLA | Months to Years | Slow, sustained release | 40 - 70 |
| PLGA (50:50) | Weeks to Months | Biphasic (initial burst then sustained) | 50 - 80 |
| PCL | Months to Years | Very slow, long-term sustained release | 30 - 60 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols for the synthesis of PEAs and the preparation of drug-loaded nanoparticles.
Synthesis of α-Amino Acid-Based Poly(ester amide)s
A common method for synthesizing PEAs is through solution polycondensation. This process involves the reaction of three main components: an α-amino acid, a diol, and a dicarboxylic acid.
Materials:
-
α-amino acid (e.g., L-leucine)
-
Diol (e.g., 1,6-hexanediol)
-
Dicarboxylic acid dichloride (e.g., sebacoyl chloride)
-
p-Toluenesulfonic acid monohydrate
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
-
Acetone
Procedure:
-
Monomer Synthesis: The diester-diamine monomer is first synthesized by the condensation of the α-amino acid with the diol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in a solvent like toluene under reflux with the removal of water.
-
Polycondensation: The synthesized diester-diamine monomer is then dissolved in an aprotic polar solvent such as DMAc.
-
To this solution, an equimolar amount of the dicarboxylic acid dichloride, also dissolved in DMAc, is added dropwise at a low temperature (e.g., 0°C) with constant stirring.
-
A base, such as pyridine, is added to neutralize the hydrochloric acid formed during the reaction.
-
The reaction mixture is stirred at room temperature for several hours to allow for polymerization.
-
Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol or water.
-
The precipitated polymer is then filtered, washed extensively with water and acetone to remove unreacted monomers and salts, and finally dried under vacuum.
Preparation of Drug-Loaded Polymeric Nanoparticles
Nanoprecipitation is a widely used method for preparing drug-loaded nanoparticles from pre-formed polymers.[1]
Materials:
-
Biodegradable polymer (PEA, PLA, PLGA, or PCL)
-
Drug to be encapsulated
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, buffer)
-
Surfactant (e.g., Pluronic F68, PVA) (optional)
Procedure:
-
Polymer and Drug Dissolution: The polymer and the drug are dissolved in a water-miscible organic solvent to form a clear solution.
-
Nanoprecipitation: This organic solution is then added dropwise into an aqueous solution under moderate stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, encapsulating the drug into nanoparticles.
-
Solvent Evaporation: The organic solvent is removed from the nanoparticle suspension, typically by evaporation under reduced pressure or by dialysis.
-
Purification: The nanoparticles are then purified to remove any free drug and excess surfactant. This can be achieved by centrifugation followed by resuspension in a fresh aqueous medium, or by dialysis.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added before lyophilization to prevent aggregation of the nanoparticles.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex workflows and pathways.
Caption: Workflow for the synthesis of poly(ester amide)s.
Caption: General pathways for cellular uptake of polymer nanoparticles.[2]
Conclusion
Poly(ester amide)s offer a versatile and promising alternative to traditional biodegradable polyesters for drug delivery applications. Their tunable mechanical properties, degradation rates, and potential for functionalization allow for the design of sophisticated drug carriers. While traditional polymers like PLA, PLGA, and PCL remain highly valuable and widely used, the exploration of novel polymers such as PEAs opens up new avenues for developing next-generation drug delivery systems with enhanced efficacy and safety profiles. The choice of polymer will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. This guide provides a foundational understanding to aid researchers in making that critical selection.
References
Safety Operating Guide
Navigating the Safe Disposal of Diacetamate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Diacetamate, a derivative of acetaminophen used as a laboratory intermediate and reference standard. Adherence to these procedures is essential for minimizing risks and ensuring compliance with regulatory standards.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding this compound's hazards, handling precautions, and specific disposal recommendations.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Dust Formation: When handling the solid form, take care to minimize the generation of dust.[1]
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
II. This compound Properties Relevant to Disposal
Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C10H11NO3[4][5] |
| Molecular Weight | 193.20 g/mol [4][5] |
| Appearance | White solid[4][6] |
| Melting Point | 153-155 °C[2][4] |
| Solubility | Limited water solubility (0.32 g/L at 25 °C)[6] |
| Stability | Stable under normal temperatures and pressures.[1][2] |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Laboratory personnel should treat all chemical waste as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[3]
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification in your jurisdiction.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Segregate waste into solid and liquid forms in designated, compatible containers.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Irritant").[3]
-
Keep waste containers securely closed except when adding waste.[3]
-
-
Storage:
-
Store waste containers in a designated, secure satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[3]
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (CAS 2623-33-8)|High Purity [benchchem.com]
- 5. This compound | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Personal protective equipment for handling Diacetamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diacetamate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles or Glasses | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant Gloves | Appropriate gloves should be worn to prevent skin exposure.[1] |
| Protective Clothing | Wear appropriate protective clothing to minimize skin contact.[1] This includes a lab coat or coveralls. | |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Ventilation: Use this compound in a well-ventilated area.[1] Facilities should be equipped with a safety shower and an eyewash station.[1]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1]
-
Minimize Dust: Minimize the generation and accumulation of dust.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a cool, dry place.[1]
-
Keep the container tightly closed when not in use.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong alkalis.[1][2]
Disposal Plan
Spills:
-
Immediate Action: Clean up spills immediately, observing all safety precautions outlined in the PPE section.[1]
-
Containment: Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated during cleanup.[1]
-
Avoid Dust: Avoid generating dusty conditions during cleanup.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
First Aid Measures
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Seek medical attention. Flush skin with plenty of water.[1]
-
Ingestion: If swallowed, seek medical advice.
-
Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek medical attention.
Experimental Workflow for Safe Handling
The following diagram illustrates the workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
